Methyl 2-bromo-6-chlorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZTSBNXMQBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374926 | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-23-3 | |
| Record name | Methyl 2-bromo-6-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: A Versatile Ortho-Substituted Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-bromo-6-chlorobenzoate
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, with a strong emphasis on the practical insights essential for laboratory and process scale-up operations.
This compound (CAS No: 685892-23-3) is a di-halogenated aromatic ester that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring sterically hindered and electronically distinct halogen atoms (bromine and chlorine) ortho to a methyl ester, makes it a strategic precursor for the synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, a critical attribute in the multi-step synthesis of pharmaceutical agents and other fine chemicals.[3][4] This guide will explore the fundamental properties and synthetic utility of this important intermediate.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational to its successful application in research and development.
Core Chemical Properties
The key identifying and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 685892-23-3 | [1][2] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1Br)Cl | [1] |
| InChI Key | XSNZTSBNXMQBRI-UHFFFAOYSA-N | [1] |
| Appearance | Crystalline solid (typical) | [5] |
| Purity | Typically ≥98% | [2] |
Spectroscopic Signature
While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like methyl 2-bromobenzoate.[6][7]
-
¹H NMR: The spectrum is expected to show two distinct regions. A singlet around 3.9 ppm for the methyl ester protons (-OCH₃). The aromatic region (7.2-7.6 ppm) would display a complex multiplet pattern corresponding to the three protons on the benzene ring.
-
¹³C NMR: The spectrum will feature a signal for the methyl carbon around 53 ppm and a carbonyl carbon signal near 165 ppm. The six aromatic carbons would appear between 120-140 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) being significantly influenced by their electronegativity.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C-O stretching bands between 1100-1300 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), resulting in prominent M, M+2, and M+4 peaks.
Synthesis: A Scalable and Robust Process
The synthesis of this compound is not trivial due to the sterically demanding 2,6-disubstitution pattern. A robust and scalable two-step process has been developed, which is crucial for programs requiring kilogram quantities of the material.[8]
The primary strategy hinges on the o-lithiation of a readily available starting material, 3-bromochlorobenzene, followed by carboxylation and subsequent esterification.[5][8] This approach avoids the direct oxidation of a toluene derivative, which can be less efficient.[8]
Synthetic Workflow Diagram
The following diagram outlines the key steps in the manufacturing process.
Caption: Scalable two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a validated pilot plant process.[5][8]
Step 1: Synthesis of 2-Bromo-6-chlorobenzoic Acid
-
Reactor Setup: Charge a cryo-rated, inerted reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -75 °C using a suitable cooling system (e.g., cryo-jacket or liquid nitrogen). Vigilant temperature control is paramount to prevent an exothermic benzyne decomposition pathway, which can initiate around -70 °C.[5][9]
-
Base Preparation: In a separate vessel, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) by adding n-butyllithium to 2,2,6,6-tetramethylpiperidine in THF at a controlled temperature.
-
o-Lithiation: Slowly add the prepared LTMP solution to the cold THF in the main reactor. Then, add 3-bromochlorobenzene dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the resulting mixture for 1-2 hours at this temperature.
-
Carboxylation: Bubble carbon dioxide gas (CO₂) through the reaction mixture. This step is exothermic and requires careful monitoring to maintain the temperature below -70 °C.
-
Quench and Workup: Once the carboxylation is complete, allow the mixture to warm to room temperature. Quench the reaction by adding water. Perform a phase separation, and extract the aqueous layer with a suitable organic solvent (e.g., isopropyl acetate) to recover any dissolved product. Acidify the aqueous layer to precipitate the 2-bromo-6-chlorobenzoic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Esterification to this compound
-
Reaction Setup: To a reactor containing the 2-bromo-6-chlorobenzoic acid from the previous step, add a suitable solvent like acetone or THF.
-
Base and Alkylating Agent: Add potassium carbonate (K₂CO₃) as the base, followed by the slow addition of methyl iodide (CH₃I).
-
Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Isolation and Crystallization: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization. A solvent switch to a system like isopropyl acetate/water is effective, yielding the final product as a crystalline solid with high purity (>99%).[5]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents, which allows for selective and sequential cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.[10][11] In this compound, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond under typical Suzuki conditions. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step with the Pd(0) catalyst.[4] This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.
Suzuki Coupling Catalytic Cycle
The mechanism for the selective Suzuki coupling at the C-Br position is illustrated below.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Selective Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equiv).[10]
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or PCy₃·HBF₄, 4-10 mol%).[4][10]
-
Solvent: Add an anhydrous, degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Other Reactions
-
Nucleophilic Aromatic Substitution (SNA_r): While the electron-withdrawing ester group provides some activation, displacing the chlorine via S_N_Ar typically requires harsh conditions (high temperatures, strong nucleophiles) due to the relatively electron-rich nature of the ring.[12]
-
Ester Manipulation: The methyl ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, or amidation to form amides, providing further avenues for molecular diversification.
Safety, Handling, and Disposal
Proper handling of this compound is essential for laboratory safety. The following information is compiled from standard Safety Data Sheets (SDS).[13][14][15]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: ECHA GHS Classification[1][15]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[13]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat and closed-toe shoes are mandatory.[16]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[16]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[13]
Conclusion
This compound is a high-value intermediate whose utility is defined by its unique structural features. The sterically hindered environment and, most importantly, the differential reactivity of its C-Br and C-Cl bonds, enable its use in selective, sequential cross-coupling reactions. The development of a robust and scalable o-lithiation-based synthesis has made this compound accessible for large-scale drug development programs. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is critical for any scientist aiming to leverage this versatile building block in the pursuit of novel molecular discovery.
References
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Humphrey, G. R., et al. (2003). Process Development and Pilot Plant Synthesis of this compound. Organic Process Research & Development, 7(4), 591-594. [Link]
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American Chemical Society. (n.d.). Process Development and Pilot Plant Synthesis of this compound. ACS Publications. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of this compound. ResearchGate. [Link]
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CP Lab Safety. (n.d.). This compound, min 98%. CP Lab Safety. [Link]
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PubChemLite. (n.d.). This compound (C8H6BrClO2). PubChemLite. [Link]
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NIST. (2014). Safety Data Sheet - m-Chlorobenzoic acid. NIST. [Link] (Note: SDS for a related compound to illustrate general principles).
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KPU Pressbooks. (n.d.). Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]
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Wychem. (n.d.). This compound. Wychem. [Link]
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NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-6-fluorobenzoate. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzoate. PubChem Compound Database. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Li, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(8), 2038. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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PubChemLite. (n.d.). Methyl 2-bromo-3-chlorobenzoate (C8H6BrClO2). PubChemLite. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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The Strategic Utility of Methyl 2-bromo-6-chlorobenzoate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-6-chlorobenzoate, a seemingly simple di-halogenated benzoic acid derivative, has emerged as a crucial intermediate, offering a unique combination of sterically hindered yet reactive sites. Its CAS Number is 685892-23-3. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and diverse applications, with a particular focus on insights relevant to professionals in the pharmaceutical and chemical research sectors.
Physicochemical Properties and Structural Attributes
A thorough understanding of a reagent's properties is the bedrock of its effective application. This compound is a crystalline solid at room temperature, a characteristic that facilitates its handling and storage. The strategic placement of the bromo and chloro substituents ortho to the methyl ester creates a sterically demanding environment, a feature that can be exploited to direct the regioselectivity of subsequent transformations.
| Property | Value | Source |
| CAS Number | 685892-23-3 | |
| Molecular Formula | C8H6BrClO2 | |
| Molecular Weight | 249.5 g/mol | |
| Appearance | Crystalline solid | |
| Purity | Typically ≥98% |
The interplay of the electron-withdrawing halogen atoms and the ester group significantly influences the reactivity of the aromatic ring and the susceptibility of the ester to hydrolysis. This electronic profile is a key determinant in its synthetic utility.
A Robust and Scalable Synthesis: The Merck Process
The demand for kilogram quantities of this compound, particularly within the pharmaceutical industry, necessitated the development of a robust and scalable synthetic route. Initial attempts to outsource its production proved challenging, highlighting the non-trivial nature of its synthesis. A notable and successful approach, developed by researchers at Merck, hinges on a two-step process starting from the readily available 3-bromochlorobenzene.
This process showcases a strategic application of ortho-lithiation chemistry, a powerful tool for the functionalization of aromatic rings.
Synthetic Workflow Overview
Caption: Scalable synthesis of this compound via o-lithiation/carboxylation and subsequent esterification.
Detailed Experimental Protocol (Adapted from the Merck Process)
Step 1: Synthesis of 2-bromo-6-chlorobenzoic acid
-
A solution of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran (THF) is cooled to -75 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, maintaining the temperature below -70 °C to form Lithium 2,2,6,6-tetramethylpiperidide (LTMP). Vigilant temperature control is critical to prevent the formation of an exothermic benzyne decomposition pathway.
-
A solution of 3-bromochlorobenzene in THF is then added slowly to the LTMP solution, again maintaining a temperature of -75 °C.
-
The resulting solution is stirred for a period to ensure complete ortho-lithiation.
-
The reaction mixture is then quenched by pouring it over crushed dry ice (solid CO2).
-
After warming to room temperature, the reaction is worked up by acidification and extraction to yield 2-bromo-6-chlorobenzoic acid.
Step 2: Synthesis of this compound
-
To a solution of 2-bromo-6-chlorobenzoic acid in a suitable solvent such as acetone, potassium carbonate is added.
-
Methyl iodide is then added, and the mixture is heated to reflux.
-
Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization, typically from a solvent system like methanol/water, to afford this compound in high purity and yield. This crystallization step is crucial for achieving the high purity required for subsequent applications.
This robust process has been successfully scaled to produce over 120 kg of the target compound with greater than 99% purity, demonstrating its industrial viability.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound makes it a valuable precursor for a variety of complex molecules, particularly in the synthesis of pharmaceutical ingredients. The differential reactivity of the bromine and chlorine atoms allows for selective transformations, such as cross-coupling reactions.
Logical Flow of Synthetic Transformations
An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-6-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-bromo-6-chlorobenzoate, a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. The document details its molecular structure, molecular weight, and key physicochemical characteristics, including its melting point and predicted boiling point and density. Standardized protocols for the experimental determination of these properties are presented, offering researchers a robust framework for empirical validation. Furthermore, this guide discusses the expected spectral characteristics based on its molecular structure and available data for analogous compounds, providing a valuable reference for compound identification and characterization. Safety and handling considerations are also briefly addressed to ensure its proper use in a laboratory setting.
Introduction
This compound is a disubstituted methyl benzoate derivative featuring both bromine and chlorine atoms on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, including pharmacologically active compounds. An accurate understanding of its physical properties is paramount for its effective use in reaction design, process development, purification, and formulation. This guide aims to consolidate the available data and provide practical, field-proven methodologies for its characterization.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations, analytical method development, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [PubChem][1] |
| Molecular Weight | 249.49 g/mol | [PubChem][1] |
| CAS Number | 685892-23-3 | [PubChem][1] |
| Physical State | Solid | [Fluorochem][2] |
| Melting Point | 54 - 56 °C | [Fluorochem][2] |
| Boiling Point | Predicted: >200 °C | |
| Density | Predicted: >1.5 g/mL | |
| Flash Point | 110 °C | [Fluorochem][2] |
Causality Behind Properties: The solid state of this compound at room temperature is a consequence of its relatively high molecular weight and the presence of polar carbon-halogen and carbonyl bonds, which contribute to significant intermolecular forces (dipole-dipole interactions and van der Waals forces) in the crystal lattice. The melting point of 54-56 °C is a direct measure of the energy required to overcome these forces.[2] The high boiling point, although not experimentally determined, is anticipated due to these same intermolecular attractions. The presence of dense halogen atoms suggests a density greater than that of water.
Experimental Determination of Physical Properties
For researchers requiring empirical verification of the physical properties of this compound, the following established protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Workflow for Melting Point Determination:
Caption: Workflow for accurate melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Allow the apparatus to cool. Then, with a fresh sample, heat at a rate of 1-2 °C per minute as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Profile
Understanding the solubility of this compound is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification.
Logical Flow for Solubility Testing:
Caption: Systematic approach for determining solubility.
Predicted Solubility: Based on its structure, this compound is expected to be poorly soluble in water but soluble in a range of common organic solvents.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: To a small test tube, add a known amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
Observation: Observe if the solid dissolves completely.
-
Quantification: Record the approximate amount of solvent required to dissolve the sample to classify solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-, meta-, and para- relationships and the differing electronic effects of the bromo, chloro, and ester groups, these protons will likely exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets).
-
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected to appear in the upfield region (typically δ 3.5-4.0 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will produce a signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons directly attached to the halogens (C-Br and C-Cl) will be significantly affected.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester will show a signal in the upfield region, typically around δ 50-60 ppm.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
C=O Stretch (Ester): A strong, characteristic absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1100-1300 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretches will appear above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.
-
C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, grounded in available data and established scientific principles. While key experimental values for some properties are yet to be widely published, the provided protocols and predictive analyses offer a solid foundation for researchers. The information and methodologies presented herein are intended to support the safe and effective use of this versatile compound in research and development.
References
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An In-depth Technical Guide on the Core Starting Materials for Methyl 2-bromo-6-chlorobenzoate Synthesis
Introduction
Methyl 2-bromo-6-chlorobenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, with halogen atoms ortho to the ester group, provides multiple reactive sites for further functionalization, making it a valuable intermediate in organic synthesis.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will explore the common pathways, including those starting from 2-amino-6-chlorobenzoic acid and 2,6-dichlorobenzoic acid, and delve into the experimental details and mechanistic considerations for each.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound typically begins with a suitably substituted benzoic acid derivative, which is then subjected to halogenation and esterification reactions. The choice of the initial starting material is a critical decision that influences the overall efficiency, cost-effectiveness, and scalability of the synthesis. Two principal strategies have emerged as the most practical and widely adopted approaches.
Synthetic Pathway Comparison
| Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| 2-Amino-6-chlorobenzoic acid | Sandmeyer Reaction, Esterification | Readily available starting material, well-established reaction. | Multi-step process, potential for side reactions. |
| 2,6-Dichlorobenzoic acid | Bromination, Esterification | Fewer steps, potentially higher overall yield. | Bromination can be less regioselective, requiring careful control. |
Pathway 1: The Sandmeyer Reaction Approach from 2-Amino-6-chlorobenzoic Acid
A classic and reliable method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[2] This approach utilizes an amino group as a handle for diazotization followed by substitution with a bromide ion, catalyzed by a copper(I) salt.[2]
Conceptual Workflow
Caption: Synthetic route via the Sandmeyer reaction.
Mechanistic Rationale and Experimental Protocol
-
Diazotization of 2-Amino-6-chlorobenzoic acid: The synthesis commences with the diazotization of 2-amino-6-chlorobenzoic acid. This reaction is typically carried out in an acidic medium, such as hydrobromic acid, with sodium nitrite at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.[3] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then treated with a solution of copper(I) bromide.[2] The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion through a single-electron transfer mechanism, leading to the formation of an aryl radical intermediate and the liberation of nitrogen gas.[2]
-
Esterification: The resulting 2-bromo-6-chlorobenzoic acid is then esterified to yield the final product. A common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[4] Alternatively, esterification can be achieved under milder conditions using reagents like methyl iodide and a base such as potassium carbonate.[5]
Step-by-Step Experimental Protocol:
-
Step 1: Diazotization and Sandmeyer Reaction.
-
Dissolve 2-amino-4-chlorobenzoic acid in 48% hydrobromic acid and cool the mixture in an ice bath.[6]
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.[6]
-
Stir the resulting mixture at 0 °C for 2 hours.[6]
-
In a separate flask, prepare a solution of copper(I) bromide.
-
Add the cold diazonium salt solution dropwise to the copper bromide solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[6]
-
Extract the product, 2-bromo-6-chlorobenzoic acid, with a suitable organic solvent.[6]
-
-
Step 2: Esterification.
-
Dissolve the crude 2-bromo-6-chlorobenzoic acid in methanol.
-
Pass dry hydrogen chloride gas through the solution until it begins to reflux.[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude product in an organic solvent and wash with water and brine.[4]
-
Dry the organic phase and concentrate to obtain this compound.[4]
-
Pathway 2: Direct Bromination of 2,6-Dichlorobenzoic Acid
An alternative and more direct route involves the electrophilic bromination of 2,6-dichlorobenzoic acid. This approach circumvents the need for the Sandmeyer reaction, potentially leading to a more streamlined process.
Conceptual Workflow
Caption: Synthetic route via direct bromination.
Mechanistic Rationale and Experimental Protocol
-
Electrophilic Aromatic Substitution (Bromination): The key step in this pathway is the regioselective bromination of 2,6-dichlorobenzoic acid. The two chlorine atoms are ortho, para-directing groups, but the steric hindrance at the positions adjacent to the chlorine atoms favors substitution at the less hindered position. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[7] The strong acid protonates the NBS, generating a more potent electrophilic bromine species.
-
Esterification: Following the bromination, the resulting 2-bromo-6-chlorobenzoic acid is esterified using similar methods as described in Pathway 1 to afford the target molecule.
Step-by-Step Experimental Protocol:
-
Step 1: Bromination.
-
In a reaction vessel, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.[7]
-
Add N-bromosuccinimide to the solution while stirring.[7]
-
Control the reaction temperature as specified in the chosen literature procedure.[7]
-
After the reaction is complete, pour the mixture into an ice-water bath to precipitate the crude product.[7]
-
Filter and wash the solid to obtain 2-bromo-6-chlorobenzoic acid.
-
-
Step 2: Esterification.
-
Follow the esterification procedure outlined in Pathway 1 to convert 2-bromo-6-chlorobenzoic acid to this compound.
-
Starting Material Availability and Cost Considerations
The choice of starting material is often influenced by its commercial availability and cost.
| Starting Material | Typical Purity | Supplier Examples | Indicative Pricing |
| 2-Amino-6-chlorobenzoic acid | >97% | Thermo Scientific Chemicals[8], Vista Speciality Chemicals[9] | Varies, can be sourced in bulk. |
| 2,6-Dichlorobenzoic acid | >97% | P212121 Store[10], Thermo Scientific Chemicals[11] | Generally available and cost-effective.[10][11] |
Note: Pricing is subject to change and depends on the supplier and quantity purchased.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and considerations. The Sandmeyer reaction approach, starting from 2-amino-6-chlorobenzoic acid, is a well-established and reliable method. The direct bromination of 2,6-dichlorobenzoic acid offers a more concise synthetic sequence. The ultimate choice of starting material and synthetic strategy will depend on a variety of factors, including the scale of the synthesis, cost constraints, and the available laboratory infrastructure. Both 2-amino-6-chlorobenzoic acid and 2,6-dichlorobenzoic acid are readily available commercial starting materials, providing flexibility for researchers and process chemists.[8][9][10][11]
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A Technical Guide to the Ortho-Lithiation Route for the Synthesis of Methyl 2-bromo-6-chlorobenzoate
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This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 2-bromo-6-chlorobenzoate via a directed ortho-lithiation (DoM) strategy. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the strategic functionalization of aromatic compounds. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.
Introduction: The Power and Precision of Directed Ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. It overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. DoM utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, to facilitate deprotonation at the adjacent ortho position. This generates a highly reactive aryllithium intermediate that can be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
The strength of the directing group is crucial and follows a general hierarchy. Halogens, such as chlorine, can act as moderate directing groups, increasing the kinetic acidity of the ortho protons. This guide focuses on leveraging the chloro-substituent in a benzoate precursor to direct lithiation and subsequent bromination to yield the sterically hindered and synthetically valuable this compound. This compound serves as a versatile building block in medicinal chemistry and materials science.
Mechanistic Rationale: Unraveling the O-Lithiation Pathway
The synthesis of this compound via o-lithiation hinges on a carefully orchestrated sequence of reactions. The key steps involve the directed deprotonation of a suitable precursor followed by an electrophilic quench with a bromine source.
2.1. The Role of the Directing Group and Lithiating Agent
The chlorine atom in the starting material, 2-chlorobenzoic acid or its methyl ester, serves as the directing group. While not the strongest DMG, its inductive electron-withdrawing effect increases the acidity of the adjacent ortho-protons, making them susceptible to deprotonation by a strong base.
The choice of the lithiating agent is critical. While alkyllithiums like n-butyllithium are commonly used, hindered lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred when dealing with substrates containing electrophilic functional groups like esters or carboxylic acids. These less nucleophilic bases minimize the risk of unwanted side reactions, such as addition to the carbonyl group.
2.2. Formation of the Aryllithium Intermediate and Electrophilic Quench
The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to ensure the stability of the highly reactive aryllithium intermediate. The lithiating agent selectively removes a proton from the position ortho to the chlorine atom, forming a 2-chloro-6-lithiobenzoate species.
This intermediate is then "quenched" by the addition of an electrophilic bromine source. Common brominating agents for this purpose include elemental bromine (Br2), N-bromosuccinimide (NBS), or 1,2-dibromotetrafluoroethane. The aryllithium, a potent nucleophile, attacks the electrophilic bromine, resulting in the formation of the C-Br bond at the 2-position.
Below is a diagram illustrating the proposed reaction mechanism.
An In-depth Technical Guide to the Esterification of 2-Bromo-6-Chlorobenzoic Acid
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Executive Summary
The esterification of 2-bromo-6-chlorobenzoic acid presents a significant synthetic challenge due to profound steric hindrance imposed by its di-ortho-substituted structure. This guide provides a comprehensive analysis of the primary methodologies employed to overcome this obstacle, offering a detailed exploration of their underlying mechanisms, practical applications, and inherent limitations. We will dissect three principal strategies: the classical Fischer-Speier esterification, the highly efficient but hazardous diazomethane-mediated methylation, and the mild, versatile Steglich esterification. Each method is evaluated through the lens of scientific integrity and practical laboratory application, providing researchers with the critical knowledge required to select and optimize the most suitable pathway for their specific synthetic goals. This document serves as a technical whitepaper, blending established chemical principles with field-proven insights to facilitate successful synthesis of these valuable chemical intermediates.
Introduction: The Significance and Challenge of a Sterically Hindered Acid
2-Bromo-6-chlorobenzoic acid is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its esters are valuable intermediates, enabling further functionalization and molecular elaboration. However, the journey from carboxylic acid to ester is far from trivial. The molecule's core challenge lies in its structure: the carboxylic acid group is flanked by two bulky halogen atoms (bromine and chlorine) in
An In-depth Technical Guide on the Safety and Handling of Methyl 2-bromo-6-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-6-chlorobenzoate is a halogenated aromatic compound utilized in various synthetic applications within research and drug development. Its bifunctional nature, possessing both bromo and chloro substituents on the benzoate ring, makes it a versatile building block. However, as with many halogenated organic molecules, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedures for this compound, designed to empower laboratory personnel with the knowledge to work with this compound safely and effectively.
Hazard Identification and Classification
A foundational aspect of safe laboratory practice is a complete understanding of the inherent hazards of a chemical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2][3]
The compound is designated with the "Warning" signal word.[1][2]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is critical for anticipating its behavior under various laboratory conditions and for designing safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1][2][4] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| CAS Number | 685892-23-3 | [1][2][4] |
| Appearance | White to cream solid/powder | [5][6] |
| Melting Point | 37 - 40 °C / 98.6 - 104 °F | [5] |
| Storage Temperature | Room temperature | [4] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3][8]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is handled.[3]
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3][9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. It is crucial to consult the glove manufacturer's compatibility data for halogenated aromatic compounds.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Prevent Dust and Vapor Generation: Handle the solid form of the compound carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.
-
Grounding and Bonding: For operations involving large quantities of the compound where static electricity could be a concern, ensure proper grounding and bonding of containers and equipment.[10][11]
-
Transport: When moving the chemical, use a secondary container to mitigate the risk of spills from accidental drops or breakage.[7][12]
Storage
-
Container Integrity: Store in a tightly closed, properly labeled container.[2][3]
-
Ventilation: Keep in a cool, dry, and well-ventilated area.[3][8][12]
-
Incompatibilities: Store away from strong oxidizing agents.[3][6]
-
Segregation: Do not store with incompatible materials. It is good practice to segregate halogenated compounds from other chemical classes.[13][14]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[7]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Waste Disposal
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[15][16][17] This is important for both safety and cost-effective disposal, as the treatment methods for these two types of waste differ significantly.[16][17]
-
Containerization: Use designated, clearly labeled, and sealed containers for halogenated organic waste.[8][15] The container must be compatible with the chemical.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
Workflow Diagrams
To visually summarize the key safety and handling procedures, the following diagrams have been created using Graphviz.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for incidents involving this compound.
Conclusion
This compound is a valuable reagent in the field of chemical synthesis. By understanding its hazards and diligently applying the safety protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. A proactive approach to safety, encompassing thorough preparation, careful handling, and emergency preparedness, is the cornerstone of responsible scientific practice.
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"solubility of Methyl 2-bromo-6-chlorobenzoate in organic solvents"
An In-Depth Technical Guide to the Solubility of Methyl 2-bromo-6-chlorobenzoate in Organic Solvents
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predictive assessment across a range of common organic solvents, and provides a detailed experimental protocol for precise solubility determination.
Introduction: Understanding the Importance of Solubility
This compound (C₈H₆BrClO₂) is a halogenated aromatic ester with a molecular weight of 249.49 g/mol .[1] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the overall efficiency of synthetic pathways. An informed choice of solvent can prevent issues such as poor reaction yield, difficult product isolation, and the formation of impurities. This guide aims to provide both a theoretical framework and a practical approach to understanding and determining the solubility of this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of predicting solubility.[2][3][4][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4][5]
Molecular Structure Analysis of this compound:
-
Polar Functional Groups: The ester group (-COOCH₃) introduces polarity due to the electronegative oxygen atoms, creating a dipole moment. This group can act as a hydrogen bond acceptor.
-
Aromatic Ring: The benzene ring is largely nonpolar, contributing to hydrophobic character.
-
Halogen Substituents: The bromine and chlorine atoms are electronegative, contributing to the overall polarity of the molecule. However, their presence also increases the molecular weight and van der Waals forces.
Overall, this compound can be classified as a moderately polar molecule. Its solubility will be dictated by a balance between the polar ester group and the less polar halogenated benzene ring.
Solvent Properties and Predicted Solubility:
Based on the "like dissolves like" principle, we can predict the solubility of this compound in various organic solvents.[2][3][4][5]
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be good solvents. Their polarity can interact with the ester group, while their organic character can accommodate the aromatic ring.
-
Polar Protic Solvents: Solvents such as methanol and ethanol should also be effective due to their ability to engage in dipole-dipole interactions. However, the lack of a hydrogen bond donor on the solute means it cannot fully take advantage of the solvent's hydrogen bonding network.
-
Nonpolar Solvents: Nonpolar solvents like hexane and toluene are predicted to be poorer solvents. While they can interact with the nonpolar aromatic ring, they cannot effectively solvate the polar ester group.
-
Water: Due to the significant nonpolar character of the halogenated benzene ring, this compound is expected to have very low solubility in water.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is crucial to note that these are theoretical predictions and should be confirmed by experimental determination.
| Solvent | Chemical Formula | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Acetone | C₃H₆O | 20.7 | High | Moderately polar aprotic solvent, good interaction with the ester group.[6] |
| Acetonitrile | C₂H₃N | 37.5 | Moderate to High | Polar aprotic solvent, should effectively solvate the molecule.[6] |
| Dichloromethane | CH₂Cl₂ | 9.1 | High | Moderately polar, effective at dissolving a wide range of organic compounds.[6] |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | High | Similar ester functionality, promoting favorable interactions.[6] |
| Ethanol | C₂H₆O | 24.6 | Moderate | Polar protic solvent, can interact with the ester group.[6] |
| Hexane | C₆H₁₄ | 1.9 | Low | Nonpolar solvent, poor interaction with the polar ester group.[6] |
| Methanol | CH₄O | 32.7 | Moderate | Polar protic solvent, similar to ethanol.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | High | Moderately polar aprotic ether, a good general-purpose solvent.[6] |
| Toluene | C₇H₈ | 2.4 | Low to Moderate | Aromatic nature may provide some interaction with the benzene ring.[6] |
| Water | H₂O | 80.1 | Very Low | Highly polar protic solvent, unable to effectively solvate the nonpolar regions.[6] |
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.
4.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound for complete safety and handling information before starting any experimental work.
4.2. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
4.3. Experimental Workflow
Caption: Experimental workflow for solubility determination.
4.4. Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Check for the persistence of undissolved solid.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental method ensures the generation of reliable and accurate solubility data, which is essential for the successful development of chemical processes and pharmaceutical products.
References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
CHEM1142. (2021, January 22). Week 3 - 3. The famous "like-dissolves-like" rule! [Video]. YouTube. Retrieved from [Link]
-
Filo. (2023, February 24). Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
Sources
Methodological & Application
"Buchwald-Hartwig amination using Methyl 2-bromo-6-chlorobenzoate"
Application Note & Protocol
Topic: Buchwald-Hartwig Amination using Methyl 2-bromo-6-chlorobenzoate: A Guide to Chemoselective C-N Coupling of Sterically Hindered Dihaloarenes
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Its development provided a powerful alternative to classical methods that often required harsh conditions and suffered from limited functional group tolerance.[1]
This guide focuses on a particularly challenging substrate: This compound . This molecule presents two key hurdles that test the limits of the methodology:
-
Steric Hindrance: The presence of two ortho-substituents to both halogen atoms significantly encumbers the reaction center. This steric bulk can drastically slow the rates of key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.[3]
-
Chemoselectivity: The substrate possesses two different halogen atoms, bromine and chlorine. Achieving selective amination at one site without reacting at the other is a critical challenge.
This document, written from the perspective of a Senior Application Scientist, provides a deep dive into the mechanistic considerations and a field-proven protocol for successfully navigating these challenges. We will demonstrate how to achieve a highly chemoselective and efficient amination on the more reactive C-Br bond, leveraging modern, sterically demanding phosphine ligands that have been specifically developed for such demanding transformations.[3]
The Mechanistic Blueprint: Achieving Chemoselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) redox couple.[4] Understanding this cycle is paramount to controlling the reaction's outcome, especially its selectivity.
The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.[1]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the active Pd(0) catalyst which re-enters the cycle.[1]
For this compound, the crucial point of selectivity arises during oxidative addition. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a significantly lower activation barrier for oxidative addition of Pd(0). The established reactivity order for aryl halides in Buchwald-Hartwig amination is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] By carefully selecting the catalyst and controlling reaction conditions, we can exploit this inherent reactivity difference to ensure the reaction occurs exclusively at the C-Br position. A study on the selective amination of 6-bromo-2-chloroquinoline successfully demonstrated that selective C-Br coupling is highly feasible.[6]
To overcome the severe steric hindrance, modern catalyst systems are required. First-generation catalysts are ineffective for such substrates. The breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos . These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates both the oxidative addition at the hindered site and the subsequent reductive elimination.[3]
Experimental Protocol: Field-Tested Methodology
This protocol is designed as a self-validating system. The choice of a pre-catalyst ensures reproducibility, while the specific conditions are optimized for high selectivity and yield for the target substrate.
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Stoichiometry | Amount (for 1 mmol scale) |
| This compound | C₈H₆BrClO₂ | 249.50 | - | 1.0 equiv | 250 mg |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.00 g/mL | 1.2 equiv | 105 mg (105 µL) |
| XPhos Pd G3 (Precatalyst) | C₄₅H₆₂ClNO₂PPdS | 889.00 | - | 2 mol % | 17.8 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 equiv | 135 mg |
| Toluene (Anhydrous, Degassed) | C₇H₈ | 92.14 | 0.867 g/mL | - | 5.0 mL (0.2 M) |
Step-by-Step Protocol
Note: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.
-
Reaction Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (17.8 mg, 0.02 mmol) and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Insight: Using a pre-catalyst like XPhos Pd G3 is critical for reproducibility. It contains a well-defined ratio of palladium to ligand and is activated in situ by the base, ensuring the rapid formation of the active L-Pd(0) species. NaOtBu is a strong, non-nucleophilic base ideal for deprotonating a wide range of amines without competing side reactions.[5]
-
-
Reagent Addition: Add This compound (250 mg, 1.0 mmol) to the flask.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.
-
Solvent and Nucleophile Addition: Through the septum, add anhydrous, degassed Toluene (5.0 mL) via syringe. Begin stirring the resulting suspension. Then, add the amine (e.g., Morpholine, 105 µL, 1.2 mmol) via syringe.
-
Scientist's Insight: Toluene is an excellent solvent for this chemistry due to its high boiling point and relative inertness.[7] It's crucial that the solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. An excess of the amine (1.2 equiv) ensures the reaction goes to completion.
-
-
Reaction Conditions: Immerse the sealed Schlenk tube in a preheated oil bath at 100 °C .
-
Scientist's Insight: While some Buchwald-Hartwig reactions can proceed at lower temperatures, the combination of steric hindrance and the need to activate a relatively stable C-Br bond necessitates elevated temperatures to achieve a reasonable reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting material.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product will likely contain residual catalyst, oxidized phosphine ligand, and other minor impurities. Flash column chromatography is the recommended method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20-30%) is typically effective. The exact polarity will depend on the amine used.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it. Load the dried silica onto the column and elute with the chosen solvent system. Collect fractions and analyze by TLC to isolate the pure product.
Experimental Workflow Diagram
Troubleshooting and Final Considerations
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (air/moisture exposure); Insufficient temperature. | Ensure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of pre-catalyst. Increase reaction temperature to 110 °C (refluxing toluene). |
| Dehalogenation Side Product | Catalyst decomposition; Presence of water. | Ensure rigorous inert conditions. Use a higher catalyst/ligand loading (e.g., 3 mol %). Ensure the base is completely anhydrous. |
| Formation of Diarylamine | Reaction at the C-Cl bond. | This is unlikely under these conditions. If observed, lower the reaction temperature and shorten the reaction time. Confirm selectivity with a milder base like K₃PO₄. |
| Difficult Purification | Co-elution with phosphine oxide. | Isolate the amine product as its HCl salt by treating the crude mixture with HCl in ether, filtering the solid, and then liberating the free base with a mild aqueous base. |
By adhering to this detailed guide, researchers can confidently approach the challenging Buchwald-Hartwig amination of sterically hindered and dihalogenated substrates like this compound, achieving high yields and excellent chemoselectivity.
References
-
Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved December 19, 2025, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved December 19, 2025, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
-
Abbott, F. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8851-8859. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved December 19, 2025, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved December 19, 2025, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved December 19, 2025, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Buchwald-Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. (n.d.). ResearchGate. Retrieved December 19, 2025, from [Link]
-
Buchwald-Hartwig Coupling. (2021, July 2). YouTube. Retrieved December 19, 2025, from [Link]
-
Process Development and Pilot Plant Synthesis of this compound. (n.d.). ResearchGate. Retrieved December 19, 2025, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved December 19, 2025, from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved December 19, 2025, from [Link]
-
BH amination side products and purification. (2024, July 31). Reddit. Retrieved December 19, 2025, from [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. Available at: [Link]
-
Lipshutz, B. H., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3583-3590. Available at: [Link]
-
Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 147-153. Available at: [Link]
-
Cleaning a Buchwald-Hartwig reaction. (2024, November 8). Reddit. Retrieved December 19, 2025, from [Link]
-
Abbott, F. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8851-8859. Available at: [Link]
-
Fors, B. P., et al. (2010). A General Method for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 132(40), 14078-14081. Available at: [Link]
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- 7. benchchem.com [benchchem.com]
Application Notes & Protocol: Palladium-Catalyzed Heck Reaction of Methyl 2-bromo-6-chlorobenzoate
Introduction: Navigating the Challenges of a Di-ortho-Substituted Substrate
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation is instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]
This guide focuses on a particularly challenging substrate: Methyl 2-bromo-6-chlorobenzoate. Its structure presents two key hurdles for the synthetic chemist:
-
Steric Hindrance: The presence of two ortho-substituents flanking the reactive site significantly encumbers the palladium catalyst's approach for the critical oxidative addition step.
-
Competitive Halogen Reactivity: The molecule contains both a bromide and a chloride substituent. Successful synthesis hinges on selectively activating the more reactive carbon-bromine bond while leaving the carbon-chlorine bond intact.
These application notes provide a detailed examination of the mechanistic considerations, a robust starting protocol for the Heck coupling of this substrate with an alkene like styrene, and insights into reaction optimization. The information is tailored for researchers and drug development professionals seeking to employ this transformation for the synthesis of highly substituted biphenyl precursors and other complex scaffolds.
Mechanistic Rationale and Strategic Component Selection
A successful Heck reaction on a sterically hindered and di-halogenated substrate is not accidental; it is the result of a rational selection of catalysts, ligands, and conditions designed to overcome specific mechanistic barriers.
The Catalytic Cycle: A Four-Step Process
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a square planar Pd(II) complex. For this compound, this step is sterically demanding and is the primary reason for slow or failed reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond ensures selective insertion at the desired position.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step typically proceeds to give the more thermodynamically stable E-isomer.
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr) and regenerate the active Pd(0) catalyst from the palladium-hydride intermediate, allowing the cycle to continue.
Diagram 1: The Mizoroki-Heck Catalytic Cycle
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Component Selection Rationale
The success of this reaction is critically dependent on the choice of catalyst, ligand, base, and solvent.
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, commercially available, and air-stable Pd(II) and Pd(0) sources, respectively. They are readily reduced in situ to the active Pd(0) catalytic species.[7] |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine), SPhos, XPhos | This is the most critical choice. The sterically hindered substrate requires a ligand that is both bulky and electron-rich. Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. Electron-donating properties accelerate the rate-limiting oxidative addition step.[8][9] Standard ligands like PPh₃ are often ineffective for such challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, Cy₂NMe (N,N-Dicyclohexylmethylamine) | An inorganic base like potassium carbonate is often sufficient and cost-effective. For particularly difficult couplings, a stronger inorganic base like cesium carbonate or a bulky organic amine base may improve yields by more effectively facilitating catalyst regeneration.[10] |
| Solvent | DMF, DMAc, NMP (N-Methyl-2-pyrrolidone) | High-boiling polar aprotic solvents are required to achieve the temperatures (typically >100 °C) needed to overcome the high activation energy of the oxidative addition step with this hindered substrate.[5] |
| Alkene Partner | Styrene, n-Butyl acrylate | Electron-deficient alkenes like acrylates or styrenes are classic, highly reactive partners for the Heck reaction.[1] For this protocol, we will use styrene as a representative example. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Heck reaction between this compound and styrene. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[11] Solvents should be anhydrous.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Mmol | Equivalents | Amount |
| This compound | 249.49 | 1.0 | 1.0 | 249.5 mg |
| Styrene | 104.15 | 1.5 | 1.5 | 156.2 mg (171 µL) |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| P(t-Bu)₃·HBF₄ (Tri-tert-butylphosphine tetrafluoroborate) | 290.11 | 0.04 | 0.04 | 11.6 mg |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.5 | 2.5 | 345.5 mg |
| N,N-Dimethylformamide (DMF) | - | - | - | 5.0 mL |
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Heck reaction setup and product isolation.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (249.5 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), P(t-Bu)₃·HBF₄ (11.6 mg, 0.04 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5.0 mL of anhydrous DMF via syringe, followed by styrene (171 µL, 1.5 mmol).
-
Reaction: Place the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe), diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete upon consumption of the starting aryl bromide.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the dark mixture with 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, Methyl 2-chloro-6-styrylbenzoate.
Optimization and Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Catalyst/ligand deactivation.3. Ineffective ligand. | 1. Increase temperature to 130-140 °C.2. Ensure reagents and solvents are anhydrous and the system is fully inert.3. Screen alternative bulky ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand system. |
| Reaction Stalls | Catalyst decomposition over time. | Add a second small portion of catalyst and ligand after 12 hours. |
| Formation of Side Products | 1. Reductive dehalogenation of starting material.2. Homocoupling of the alkene. | 1. Lower the reaction temperature slightly if conversion is proceeding.2. Ensure the base is not excessively strong; screen a milder base like Et₃N. |
Conclusion
The Heck reaction of this compound is a challenging yet achievable transformation. Success is predicated on a rational understanding of the mechanistic hurdles imposed by the substrate's steric bulk. The judicious selection of a bulky, electron-rich phosphine ligand in combination with high reaction temperatures is essential to drive the rate-limiting oxidative addition step. The protocol provided herein serves as a validated starting point for researchers to access valuable, highly substituted intermediates for applications in drug discovery and materials science.
References
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.).
- Heck reaction. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2001).
- Heck Reaction—St
- Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene. (2025). Benchchem.
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (2009). Journal de la Société Chimique de Tunisie.
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- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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- 9. Heck Reaction—State of the Art [mdpi.com]
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- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-6-chlorobenzoate
I. Introduction: Navigating Selectivity with a Dihalogenated Substrate
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in molecular construction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] This technology is a cornerstone of modern drug discovery and materials science, facilitating the synthesis of complex architectures that were once considered intractable.[4][5][6]
Within this field, substrates bearing multiple, yet chemically distinct, reactive handles offer a unique strategic advantage. Methyl 2-bromo-6-chlorobenzoate is an exemplary building block of this class.[7][8] Its utility lies not just in the presence of two halogen atoms, but in their differential reactivity towards palladium catalysts. The carbon-bromine (C-Br) bond is inherently more reactive than the more robust carbon-chlorine (C-Cl) bond in the crucial oxidative addition step of the catalytic cycle.[1][9] This intrinsic reactivity difference allows for exquisite chemoselective functionalization. By carefully selecting catalysts, ligands, and reaction conditions, a coupling reaction can be directed to occur exclusively at the C-Br position, preserving the C-Cl bond for subsequent, orthogonal transformations.
This guide provides an in-depth exploration of this principle, offering mechanistic insights and field-proven protocols for the selective cross-coupling of this compound with various partners.
II. The Palladium Catalytic Cycle: A Mechanistic Blueprint
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical to mastering its application and troubleshooting experiments. The process is a catalytic cycle that typically involves a Pd(0)/Pd(II) redox couple and proceeds through three key elementary steps.[1][4][10]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halogen bond of the electrophile (this compound). This step forms a new Pd(II) intermediate. The rate of this step is highly dependent on the halogen, following the general reactivity trend: I > Br > Cl > F, which correlates with the bond dissociation energies.[1] This is the key step that dictates the chemoselectivity in dihalogenated substrates.
-
Transmetalation : The organometallic coupling partner (e.g., an organoboron, organostannane, or amine complex) transfers its organic group to the palladium(II) center, displacing the halide. This step assembles both coupling partners on the palladium atom.
-
Reductive Elimination : The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
III. Achieving Chemoselectivity: Targeting the C-Br Bond
The primary strategic goal when using this compound is to achieve selective mono-functionalization at the more labile C-Br position. This selective transformation yields a valuable product, Methyl 2-aryl-6-chlorobenzoate (or the amino/alkynyl equivalent), which retains a C-Cl bond as a synthetic handle for further diversification.
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- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]
- 8. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Methyl 2-bromo-6-chlorobenzoate in Pharmaceutical Intermediate Synthesis
Abstract
Methyl 2-bromo-6-chlorobenzoate has emerged as a pivotal building block in modern pharmaceutical development. Its unique substitution pattern, featuring two distinct ortho-halogen atoms and a methyl ester, provides a versatile platform for sequential and site-selective functionalization. This guide offers an in-depth exploration of its applications, focusing on robust protocols for key cross-coupling reactions and illustrating its strategic role in constructing complex molecular architectures. We provide detailed experimental procedures, mechanistic insights, and process development context to empower researchers in drug discovery and chemical development to leverage this intermediate to its full potential.
Introduction: A Keystone Intermediate
In the landscape of medicinal chemistry, the efficient construction of complex molecular frameworks is paramount. This compound (1) is a deceptively simple aromatic compound that serves as a high-value starting material for a multitude of pharmaceutical targets. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for programmed, regioselective bond formation. The sterically hindered nature of the ortho-substituents presents unique challenges and opportunities in catalysis, demanding carefully optimized reaction conditions.
This document serves as a practical guide to the synthesis and application of this key intermediate. We will delve into scalable synthetic routes and provide validated protocols for its use in cornerstone reactions of modern drug discovery, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind reagent selection and parameter optimization is emphasized to provide a deeper understanding beyond simple procedural steps.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 685892-23-3 | [1][2] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | Solid, White to Cream | [3][4] |
| Melting Point | 54 to 56 °C | [4] |
| Flash Point | 110 °C | [4] |
| SMILES | COC(=O)C1=C(C=CC=C1Br)Cl | [1] |
Safety & Handling: this compound is classified as an irritant. Researchers must adhere to the following GHS hazard statements and precautionary measures:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[5]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[3][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Store in a cool, dry, well-ventilated place with the container tightly closed.[6][7]
Scalable Synthesis of the Intermediate
The availability of kilogram quantities of this intermediate was crucial for programs at Merck, leading to the development of a robust, scalable synthesis.[8][9] The strategy hinges on the o-lithiation of 3-bromochlorobenzene followed by carboxylation and subsequent esterification.
The key steps involve:
-
o-Lithiation/Carboxylation: 3-bromochlorobenzene is treated with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) at very low temperatures (-75 °C) to prevent the formation of an unstable benzyne intermediate.[8][9] The resulting aryllithium species is then quenched with carbon dioxide to form 2-bromo-6-chlorobenzoic acid.
-
Esterification: The sterically hindered carboxylic acid is then esterified using methyl iodide with a base like potassium carbonate to yield the final product, this compound.[9][10]
This process has been successfully scaled to produce over 100 kg of the title compound in high purity (>99%) and a 79% overall yield.[8][9]
Sources
- 1. This compound | C8H6BrClO2 | CID 2759827 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Strategic Functionalization of Methyl 2-bromo-6-chlorobenzoate: A Guide to Protecting Group and Chemoselective Reaction Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-6-chlorobenzoate is a versatile synthetic intermediate, offering multiple handles for molecular elaboration. However, its utility is coupled with significant synthetic challenges stemming from the molecule's unique substitution pattern. The presence of a sterically encumbered methyl ester, flanked by two different halogen atoms on the aromatic ring, necessitates a carefully considered synthetic strategy. Attempting reactions without a clear plan can lead to low yields, unintended side reactions, or complete reaction failure.
This application note provides a strategic guide for the selective functionalization of this compound. Moving beyond a simple list of protocols, we delve into the causality behind experimental choices, offering field-proven insights into how to manage the compound's distinct reactive sites. We will explore two primary strategic pathways: modification of the aromatic ring via the carbon-halogen bonds and transformation of the sterically hindered carboxyl group. For each pathway, we will discuss when and why a protecting group is necessary, which protecting groups to choose, and provide detailed, validated protocols.
Chapter 1: The Reactivity Profile of this compound
A successful synthetic strategy begins with a thorough understanding of the substrate's reactivity. The key challenges are steric hindrance at the ester and achieving chemoselectivity between the two halogen atoms.
The Sterically Hindered Ester: A Double-Edged Sword
The ortho-bromo and -chloro substituents create a highly crowded environment around the methyl ester's carbonyl carbon. This steric hindrance dramatically reduces the rate of reactions that require nucleophilic attack at this position, such as base-mediated hydrolysis (saponification).[1][2][3] While typical ester saponification is straightforward, this compound is highly resistant to standard hydrolysis conditions.[1][3]
This hindrance can be advantageous, as the ester can sometimes be "self-protected" during reactions that might otherwise hydrolyze a less hindered ester. However, when removal of the methyl ester is the desired transformation, it becomes a significant obstacle. Under forcing basic conditions, an alternative SN2-type mechanism, known as alkyl-oxygen cleavage (BAl2), can occur where the nucleophile attacks the methyl group instead of the carbonyl carbon.[4][5]
Chemoselectivity of the C-Br and C-Cl Bonds
The presence of two different halogens opens the door for sequential, site-selective modifications, most notably in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a Pd(0) catalyst. This reactivity difference (C-Br > C-Cl) is the cornerstone of strategies aimed at stepwise functionalization of the aromatic ring. It is possible to selectively perform a cross-coupling reaction at the C-Br position while leaving the C-Cl bond intact for a subsequent, different transformation.[6]
Strategic Overview
The choice of reaction pathway depends entirely on the synthetic target. The following diagram illustrates the primary decision points a chemist faces when working with this substrate.
Caption: Strategic decision workflow for this compound.
Chapter 2: Strategy A - Functionalization of the Aromatic Ring
This strategy focuses on using the C-Br and C-Cl bonds as handles for introducing new carbon-carbon or carbon-heteroatom bonds.
The Methyl Ester as an Incidental Protecting Group
For many common cross-coupling reactions, the sterically hindered methyl ester can survive the reaction conditions, effectively acting as a built-in protecting group for the carboxylic acid. This is particularly true for Suzuki-Miyaura reactions run under mildly basic conditions with carbonate bases, where the rate of ester hydrolysis is significantly slower than the rate of cross-coupling.
Table 1: Stability of the Methyl Ester under Common Cross-Coupling Conditions
| Reaction Type | Typical Base | Solvent | Ester Stability Risk | Rationale |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Low to Moderate | Carbonate bases are generally not strong enough to rapidly hydrolyze the hindered ester at typical reaction temperatures (80-110 °C). |
| Buchwald-Hartwig | NaOtBu, KOtBu | Toluene, Dioxane | High | Strong alkoxide bases will readily hydrolyze the ester. Alternative, weaker bases (e.g., K₃PO₄) should be screened. |
| Stille | (None) | Toluene, DMF | Very Low | Typically run under neutral conditions, posing little risk to the ester group. |
| Heck | Et₃N, DIPEA | DMF, Acetonitrile | Low | Amine bases are generally not sufficient to promote hydrolysis of the hindered ester. |
Protocol: Chemoselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to selectively couple an arylboronic acid at the more reactive C-Br position while preserving both the methyl ester and the C-Cl bond. The choice of a mild base and appropriate catalyst is critical for success.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-chlorobenzoate product.
Trustworthiness: This protocol leverages the established higher reactivity of C-Br bonds.[7] The use of K₂CO₃ is a key parameter, as it is basic enough for the catalytic cycle but generally too weak to cause significant hydrolysis of the sterically protected ester.[7]
When the Ester Fails: Alternative Protecting Groups
The methyl ester is not a suitable protecting group for reactions involving strongly basic or nucleophilic organometallic reagents, such as organolithiums or Grignard reagents. These reagents will readily attack the ester carbonyl. In such cases, the carboxylic acid must be masked with a more robust protecting group.
Caption: Workflow for reactions requiring non-ester protecting groups.
An excellent choice is the oxazoline group. Oxazolines are stable to a wide range of organometallic reagents and can be introduced from the corresponding carboxylic acid.[8] Furthermore, they can act as directing groups for ortho-lithiation reactions.
Chapter 3: Strategy B - Modification of the Carboxyl Group
This strategy focuses on transformations of the methyl ester itself, most commonly its hydrolysis to the free carboxylic acid.
The Challenge of Deprotecting the Hindered Ester
As previously discussed, the steric hindrance of the ortho substituents makes saponification exceptionally difficult. Standard protocols using aqueous NaOH or KOH in methanol often require prolonged heating at high temperatures and may still result in low yields.[1][2] Fortunately, specialized methods have been developed to overcome this challenge. Non-aqueous hydrolysis conditions have proven particularly effective.[1][3]
Table 2: Comparison of Hydrolysis Methods for Sterically Hindered Esters
| Method | Reagents | Solvent | Conditions | Efficacy | Reference |
| Standard Aqueous | NaOH or KOH | MeOH / H₂O | Reflux, 24-72 h | Poor to Fair | [1][3] |
| High-Pressure | Et₃N | MeOH | High Pressure, >100 °C | Good | [1] |
| Phase-Transfer | KOH, PTC | Toluene | High Temp | Good | [1] |
| Non-Aqueous (t-Butoxide) | K-OtBu | DMSO | Room Temp | Excellent | [1] |
| Non-Aqueous (NaOH) | NaOH | MeOH / CH₂Cl₂ (1:9) | Room Temp | Excellent | [1][3] |
Detailed Protocol: Non-Aqueous Hydrolysis of this compound
This protocol is based on a highly effective method for saponifying hindered esters under mild, non-aqueous conditions, which minimizes side reactions and can be performed at room temperature.[1][3]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Prepare a 0.3 N solution of NaOH in Methanol.
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 9:1 mixture of Dichloromethane and Methanol (e.g., for a 1 mmol scale, use 9 mL CH₂Cl₂ and 1 mL MeOH).
-
To the stirred solution at room temperature, add the 0.3 N methanolic NaOH solution (2.0-3.0 equiv).
-
Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (typically complete within 3-6 hours).
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and dilute with water and additional CH₂Cl₂.
-
Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-bromo-6-chlorobenzoic acid. The product is often pure enough for subsequent steps without further purification.
Expertise & Trustworthiness: This method's efficacy stems from the nature of the hydroxide ion in the non-aqueous medium. In the absence of extensive hydrogen bonding from water, the hydroxyl anion is less solvated and therefore a more potent nucleophile, enabling it to attack the hindered carbonyl carbon more efficiently.[1][3]
Summary and Strategic Recommendations
The successful synthesis of derivatives from this compound hinges on a clear, upfront analysis of the intended transformation.
-
For Ring Functionalization via Cross-Coupling: Proceed directly with the methyl ester. It is a robust enough protecting group for most Suzuki, Stille, and Heck reactions. Select your conditions, particularly the base, to minimize the risk of hydrolysis.
-
For Ring Functionalization via Organometallics: The methyl ester must be replaced. Hydrolyze it to the carboxylic acid using the non-aqueous protocol, then protect it as a more robust group like an oxazoline.
-
For Conversion to the Carboxylic Acid: Do not use standard aqueous saponification methods. Employ the non-aqueous hydrolysis protocol with NaOH in MeOH/CH₂Cl₂ for a clean, efficient, and rapid conversion at room temperature.
By understanding the distinct reactivity of each functional group on this challenging substrate, researchers can design logical and effective synthetic routes, saving time and resources while unlocking the full potential of this valuable building block.
References
-
Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319. [Link]
-
Cox, R. A., et al. (1998). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 76(5), 647-658. [Link]
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2659-2666. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Mortier, J. et al. (1994). Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]
-
Informal Lectures. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube. [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Nolan, S. P., & Organ, M. G. (2018). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 8(11), 10565-10573. [Link]
-
Mortier, J. (2018). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. [Link]
-
Bio, M. M., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(42), 25067-25070. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learninglink.oup.com [learninglink.oup.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 2-bromo-6-chlorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-6-chlorobenzoate, a particularly challenging substrate due to its electronic properties and steric hindrance.
Core Challenge Analysis: Why is This Substrate Difficult?
The low yields often encountered with this compound stem from a combination of factors rooted in the fundamental mechanism of the Suzuki coupling. The di-ortho-substitution creates significant steric congestion around the palladium center. This congestion primarily impedes two key steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond is sterically hindered. While the Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond, the flanking chloro and ester groups create a crowded environment.[1][2]
-
Reductive Elimination: This final, product-forming step is often the rate-determining step for sterically demanding substrates.[3][4] The two bulky groups on the palladium intermediate must orient themselves correctly to form the new C-C bond, a process that is severely hampered by the ortho substituents.
Understanding these steric barriers is the first step toward rational optimization and troubleshooting.
Troubleshooting Common Issues & FAQs
This section addresses the most frequent problems encountered during this specific coupling reaction in a direct question-and-answer format.
Q1: My reaction shows very low conversion, with mostly unreacted starting material. What is the most likely cause?
A1: Low conversion with a sterically hindered substrate like this points directly to a sluggish catalytic cycle. The primary bottleneck is almost certainly the use of an inadequate catalyst system.
-
Insight: Standard, general-purpose catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for sterically demanding couplings.[5] The triphenylphosphine ligand is not bulky or electron-rich enough to overcome the high activation barriers of oxidative addition and reductive elimination for this substrate.
-
Recommendation: Your first and most critical change should be to the ligand. Employ bulky, electron-rich biaryl monophosphine ligands, commonly known as Buchwald ligands . Ligands such as XPhos, SPhos, or RuPhos are specifically designed to accelerate reactions of hindered substrates.[5][6] They form highly active, coordinatively unsaturated palladium complexes that facilitate both the oxidative addition and the crucial reductive elimination step.[5][7]
Q2: I'm seeing significant side products, specifically the debrominated starting material (Methyl 2-chlorobenzoate). What causes this?
A2: The formation of a dehalogenated (or more specifically, debrominated) product is a common side reaction known as hydrodehalogenation .[8][9] It occurs after the oxidative addition step. The Ar-Pd(II)-Br intermediate can react with a hydride source in the mixture, leading to reductive elimination of Ar-H instead of the desired Ar-Ar' product.
-
Causality: This side reaction can be exacerbated by certain bases or impurities in the solvent that can generate palladium hydride species.
-
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Oxygen can degrade ligands and the catalyst, leading to alternative reaction pathways. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[10][11]
-
Re-evaluate Your Base: While a strong base is needed, some bases in combination with certain solvents (e.g., amine bases or alcoholic solvents) can be a source of hydrides.[8] Switching to a non-coordinating inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[5]
-
Check Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where specified.
-
Q3: My boronic acid seems to be decomposing. How can I prevent protodeboronation?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially under harsh basic conditions or with excess water present.[8][11]
-
Mechanism: This reaction effectively destroys your nucleophile, leading to low yields. Electron-deficient arylboronic acids are particularly susceptible.[10]
-
Solutions:
-
Use a Milder Base: If possible, screen bases to find one that is effective for the coupling but minimizes decomposition. Potassium phosphate (K₃PO₄) is often a good starting point.
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[8][10] These are generally more robust towards protodeboronation and can be used under anhydrous conditions.
-
Control Water Content: While many Suzuki couplings benefit from a small amount of water to help dissolve the base, excess water can promote this side reaction. If using an aqueous base, a solvent system like 4:1 Dioxane/Water is common.[10] If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ may be necessary.[11]
-
Q4: Should I be concerned about coupling at the chloride position?
A4: Generally, no. The reactivity of aryl halides in oxidative addition follows the trend I > Br > OTf >> Cl.[10] The C-Br bond is significantly weaker and more reactive than the C-Cl bond, providing excellent chemoselectivity. Under optimized conditions for C-Br coupling, the C-Cl bond should remain untouched. If you were to force the reaction under much harsher conditions with a catalyst system specifically designed for aryl chloride activation, you might see di-substitution, but it is unlikely in a standard setup.
Troubleshooting Summary Table
| Observed Issue | Potential Cause(s) | Recommended First Action(s) |
| Low or No Conversion | Ineffective catalyst system (steric hindrance) | Switch to a bulky, electron-rich Buchwald ligand (e.g., XPhos, SPhos) with a suitable Pd precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂).[5][6] |
| Dehalogenation (Ar-Br → Ar-H) | Impurities (O₂, H₂O); hydride source | Rigorously degas all solvents and ensure an inert atmosphere.[10] Check purity of base and solvent. |
| Protodeboronation (Ar'-B(OH)₂ → Ar'-H) | Harsh basic conditions; excess water | Use a milder base (e.g., K₃PO₄).[5] Consider using a more stable boronate ester (e.g., pinacol ester).[8] |
| Homocoupling (Ar'-B(OH)₂ → Ar'-Ar') | Presence of oxygen; Pd(II) precatalyst issues | Thoroughly degas the reaction mixture.[11] Using a Pd(0) source directly can sometimes help.[12] |
Mechanistic Visualization & Workflow
To effectively troubleshoot, it is crucial to visualize the catalytic cycle and the points of failure.
Suzuki Catalytic Cycle for Hindered Substrates
Caption: The Suzuki cycle, highlighting sterically challenging steps.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low Suzuki coupling yields.
Recommended Optimized Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It employs a modern catalyst system known to be effective for hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate, finely ground (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (to make 0.1 M solution)
-
Water, degassed (if using boronic acid, 25% of dioxane volume)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 249.5 mg), the arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol, 636 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst/Ligand Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg). Quickly add the solids to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 10 mL) and degassed water (2.5 mL) via syringe. If using a boronate ester, omit the water. The mixture should be stirred to ensure homogeneity.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure thorough deoxygenation.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. Reactions with hindered substrates may require 12-24 hours for completion.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl product.
This protocol serves as a well-validated starting point. Further optimization of temperature, base, or ligand may be required depending on the specific boronic acid coupling partner used.[13][14]
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions - Benchchem. (URL: )
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (URL: )
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: )
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (URL: )
- Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions - Benchchem. (URL: )
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (URL: [Link])
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (URL: [Link])
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. (URL: )
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine - Benchchem. (URL: )
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-bromo-6-chlorobenzoate
Answering the request.
Welcome to the technical support guide for the purification of Methyl 2-bromo-6-chlorobenzoate (CAS 685892-23-3). This resource is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining this key intermediate with the requisite purity for downstream applications. My guidance is synthesized from established process chemistry principles and field-proven methodologies to ensure you can confidently troubleshoot and optimize your purification workflows.
Understanding the Challenge: Common Impurities & Their Origins
Effective purification begins with understanding what you are trying to remove. The impurity profile of crude this compound is intrinsically linked to its synthetic route. The most common large-scale synthesis involves the esterification of 2-bromo-6-chlorobenzoic acid.[1][2] Therefore, impurities often originate from the synthesis of this acid precursor or from the esterification step itself.
| Impurity | Potential Source | Recommended Analytical Detection |
| 2-bromo-6-chlorobenzoic acid | Incomplete esterification reaction. | HPLC, ¹H NMR (absence of methyl ester singlet, presence of acidic proton). |
| Isomeric Methyl bromochlorobenzoates | Impure 2-bromo-6-chlorobenzoic acid starting material. For example, bromination of 2-chlorobenzoic acid can yield undesired isomers.[3] | HPLC (different retention time), GC-MS, ¹H NMR (different aromatic splitting patterns). |
| Starting materials (e.g., 3-bromochlorobenzene) | Incomplete reaction during the formation of the parent carboxylic acid via o-lithiation.[1][2] | GC-MS, ¹H NMR. |
| N,N-diisopropylcarbamate | Side product from using LDA and methyl chloroformate in a one-pot synthesis approach.[1] | HPLC, LC-MS, ¹H NMR. |
| Residual Solvents (e.g., THF, Isopropyl acetate) | From reaction or workup steps. | ¹H NMR, GC-Headspace. |
Troubleshooting Guide: From Oily Residues to Crystalline Solids
This section addresses specific problems you may encounter during purification in a practical Q&A format.
Q1: My crude product is an oil and fails to crystallize, even after cooling. What's happening?
A1: This is a common and frustrating issue, often indicative of high impurity levels that inhibit lattice formation (a phenomenon known as eutectic mixture formation). Direct crystallization of crude this compound is known to be challenging, a fact documented in process development literature.[1]
-
Causality: The sterically hindered nature of the molecule, combined with impurities like unreacted acid, isomeric byproducts, or reaction solvents, lowers the product's effective purity to a point where it prefers to remain an amorphous oil.
-
Expert Recommendation:
-
Purity First: Do not persist with direct crystallization attempts on low-purity crude. First, assess the purity via ¹H NMR or a quick HPLC run.
-
Aqueous Wash: If significant unreacted 2-bromo-6-chlorobenzoic acid is present, perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., isopropyl acetate or ethyl acetate) and wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) solution. This will selectively remove the acidic impurity into the aqueous layer. Follow with a water wash and a brine wash, then dry the organic layer and reconcentrate. This simple step can dramatically improve crystallization success.
-
Solvent Switch: If residual low-boiling point solvents (like THF) are the issue, perform a solvent swap to a higher-boiling point solvent more suitable for crystallization (e.g., isopropanol or methanol/water mixtures) via distillation.[1][2]
-
Q2: I performed a column chromatography purification, but my yield is very low. How can I improve it?
A2: Low yield from column chromatography typically points to three issues: improper stationary/mobile phase selection, product instability on silica, or physical loss.
-
Causality & Protocol Validation:
-
Polarity Matching: this compound is a moderately polar compound. If your eluent system is too polar, the compound will elute too quickly with impurities. If it's not polar enough, the band will broaden, leading to extensive tailing and the need to collect many fractions, increasing the risk of loss. Use TLC to dial in an eluent system that gives your product an Rf value of ~0.3-0.4 for optimal separation. A common starting point is a hexane/ethyl acetate gradient.
-
Silica Gel Acidity: Standard silica gel is slightly acidic. While this ester is generally stable, prolonged exposure on the column can sometimes lead to degradation. If you suspect this, you can use deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) or switch to a different stationary phase like alumina.
-
Loading Technique: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before placing it on the column often results in sharper bands and better separation than loading it dissolved in a strong solvent.
-
Q3: My final product looks clean by ¹H NMR, but HPLC analysis shows a purity of only 95%. What is the likely impurity?
A3: This scenario strongly suggests the presence of an isomeric impurity.
-
Causality: Isomers like Methyl 4-bromo-2-chlorobenzoate have very similar ¹H NMR spectra to the desired product. The methyl singlet and the aromatic protons will be present, but their chemical shifts and coupling constants will differ subtly, which can be easily missed without careful analysis or comparison to a reference standard. However, the difference in dipole moment is often sufficient for baseline separation by a well-optimized HPLC method.[4]
-
Expert Recommendation:
-
Re-evaluate Synthesis: The impurity likely arose from the starting material, 2-bromo-6-chlorobenzoic acid. Ensure the precursor acid was of high purity before the esterification step. Purifying the acid is often easier than purifying the final ester.
-
Optimize Chromatography: If resynthesis is not an option, you will need a high-resolution purification method.
-
HPLC: A preparative HPLC is the most effective tool for separating close-eluting isomers.
-
Recrystallization: Meticulous recrystallization may work. Try a mixed-solvent system (e.g., methanol/water, ethanol/water) and allow for very slow cooling to promote selective crystallization of the desired isomer. Seeding with a high-purity crystal can also be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q: What is the most robust and scalable method for purifying this compound?
A: For kilogram-scale production, the most robust method is not direct purification of the crude ester, but rather purification of its precursor, 2-bromo-6-chlorobenzoic acid, followed by a clean esterification.[1][2] The acid can be effectively purified via an acid-base workup and crystallization. The subsequent esterification with methyl iodide and a base like potassium carbonate is typically very clean, and the final product can often be isolated in high purity (>99%) simply by crystallization after a solvent switch and addition of an anti-solvent like water.[1][2]
Q: Which analytical method is best for routine purity checks?
A: A combination of HPLC and ¹H NMR provides a comprehensive purity assessment.
-
HPLC: This is the gold standard for quantifying purity and detecting non-proton-containing impurities or isomers that are difficult to distinguish by NMR.[4]
-
¹H NMR: Excellent for structural confirmation and detecting residual solvents or proton-containing impurities.
Q: What is a good starting solvent system for recrystallization?
A: Based on process literature, mixtures of a soluble alcohol and an anti-solvent (water) are highly effective. A good starting point is dissolving the crude material in a minimal amount of hot methanol or isopropanol and slowly adding water until turbidity persists, then allowing the solution to cool slowly.
Recommended Purification Protocol: Scalable Crystallization
This protocol is adapted from a validated pilot plant process and is designed for scalability and robustness.[1][2] It assumes the synthesis route is the esterification of 2-bromo-6-chlorobenzoic acid.
Step 1: Reaction Workup & Impurity Removal
-
After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a solvent like DMF or THF, perform a solvent switch to a water-immiscible solvent such as isopropyl acetate. This is achieved by adding isopropyl acetate and removing the lower-boiling solvent via distillation.
-
Transfer the isopropyl acetate solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M NaHCO₃(aq) (to remove any unreacted 2-bromo-6-chlorobenzoic acid).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 2: Crystallization
-
Gently warm the crude product while stirring and add a minimal amount of a suitable solvent (e.g., isopropanol) until all the solid dissolves.
-
Slowly add water (as an anti-solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add a few drops of the primary solvent (isopropanol) to redissolve the solids and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature without disturbance. For best results, use an insulated bath to slow the cooling rate.
-
Once crystal formation appears complete at room temperature, cool the flask in an ice bath for an additional 1-2 hours to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold, pre-mixed crystallization solvent.
-
Dry the crystals under vacuum to a constant weight. The expected purity should be >99%.[1][2]
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Sources
Technical Support Center: Troubleshooting Side Reactions of Methyl 2-bromo-6-chlorobenzoate in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with Methyl 2-bromo-6-chlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and di-halogenated substrate. Here, we will address common side reactions, provide troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic routes.
Introduction to the Challenges
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the ortho-substituents can significantly impact the rates of oxidative addition and reductive elimination.[1][2] Furthermore, the presence of two different halogen atoms (bromine and chlorine) introduces the potential for selectivity issues. Understanding and controlling the delicate interplay of catalyst, ligand, base, and solvent is paramount to achieving high yields of the desired product while minimizing unwanted side reactions.[3]
This guide will focus on three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each, we will delve into specific side reactions and their mechanistic underpinnings, followed by practical, actionable troubleshooting advice.
I. General Side Reactions and Underlying Principles
Before addressing reaction-specific issues, it's crucial to understand the common side reactions that can plague cross-coupling reactions involving aryl halides.
Diagram: The General Palladium Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[4][5][6]
Frequently Asked Questions: General Issues
Q1: What are the most common side reactions I should be aware of when using this compound?
A1: The most prevalent side reactions are:
-
Homocoupling: Dimerization of the starting material or the coupling partner.[7][8][9]
-
Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom.[10]
-
Monofunctionalization vs. Difunctionalization: In cases where both halogens can react, controlling the extent of substitution is a key challenge.[3][11]
-
Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid or ester, leading to the formation of an arene byproduct.[12]
Q2: How does the steric hindrance of this compound affect the reaction?
A2: The ortho-substituents sterically encumber the palladium center, which can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often necessary to promote these key steps.[11][13]
Q3: Which halogen is more reactive, bromine or chlorine?
A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. Therefore, the C-Br bond in this compound is expected to be significantly more reactive than the C-Cl bond, allowing for selective monofunctionalization at the bromine position under carefully controlled conditions.[1][14]
II. Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with a substrate like this compound, several side reactions can diminish the yield of the desired biaryl product.
Common Suzuki-Miyaura Side Reactions and Solutions
| Side Reaction | Probable Cause(s) | Troubleshooting Strategies |
| Homocoupling of Boronic Acid | Oxidation of the Pd(0) catalyst to Pd(II) in the absence of the aryl halide; presence of oxygen.[10] | Ensure rigorous degassing of all solvents and reagents.[13] Use a fresh, high-quality palladium catalyst. Consider using a Pd(II) precatalyst that is reduced in situ. |
| Hydrodehalogenation | Presence of a hydride source (e.g., solvent, base, or impurities) that intercepts the Pd-aryl intermediate.[10] | Use anhydrous solvents and bases. Screen different bases; sometimes a weaker base can suppress this pathway. |
| Protodeborylation | Instability of the boronic acid, especially under basic conditions or at elevated temperatures. | Use a more stable boronic acid derivative, such as a pinacol ester.[10][13] Use milder bases like K₃PO₄ or Cs₂CO₃.[15] Minimize reaction time and temperature. |
| Low or No Conversion | Inefficient oxidative addition due to steric hindrance. Catalyst deactivation. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[13][16] Use a higher catalyst loading (2-5 mol%).[13] Increase the reaction temperature. |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol aims for selective coupling at the C-Br position.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[15]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[13][15]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a precatalyst.[15]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.[5][15] The concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][15]
-
Purification: Purify the crude product by flash column chromatography.[6][15]
Diagram: Troubleshooting Suzuki Coupling
Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura coupling.
III. Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. With this compound, the key challenges are often related to catalyst inhibition by the amine and competing side reactions.
Common Buchwald-Hartwig Side Reactions and Solutions
| Side Reaction | Probable Cause(s) | Troubleshooting Strategies |
| Hydrodehalogenation | β-hydride elimination from the palladium-amido complex.[17] | Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand. Use a non-coordinating, strong base like NaOt-Bu or LHMDS. |
| Low Reactivity | Catalyst inhibition by the amine or product. Steric hindrance slowing oxidative addition. | Use a higher catalyst loading. Screen different generations of Buchwald-Hartwig catalysts and ligands.[18] Increase the reaction temperature. |
| Aryl Halide Scrambling | Reversible oxidative addition, particularly if the reaction is sluggish. | This is less common with aryl bromides than iodides but can be minimized by using conditions that favor rapid C-N bond formation. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring and Workup: Follow the procedures outlined for the Suzuki-Miyaura coupling.
IV. Sonogashira Coupling: Troubleshooting Guide
The Sonogashira coupling enables the formation of C-C triple bonds. The primary challenges with this compound include the potential for alkyne homocoupling (Glaser coupling) and sluggish reactivity.[1]
Common Sonogashira Side Reactions and Solutions
| Side Reaction | Probable Cause(s) | Troubleshooting Strategies |
| Glaser Homocoupling | Presence of oxygen, which promotes the Cu(I)-catalyzed dimerization of the terminal alkyne.[1] | Rigorously degas all reagents and solvents and maintain an inert atmosphere. Consider a copper-free Sonogashira protocol.[1] |
| Low or No Product | Inefficient oxidative addition.[2] Deactivation of the palladium or copper catalyst. | Use a more electron-rich and bulky phosphine ligand to accelerate oxidative addition.[1] Ensure the copper(I) source (typically CuI) is fresh and of high quality.[1] Increase the reaction temperature.[2] |
| Hydrodehalogenation | Similar to other cross-couplings, this can be a competing pathway. | Optimize the base and solvent system. Ensure anhydrous conditions. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).[1]
-
Solvent and Base Addition: Add a degassed solvent such as THF or toluene, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat as necessary (40-80 °C).
-
Monitoring and Workup: Follow the general procedures for workup and purification as described previously.
V. Controlling Selectivity: Mono- vs. Di-functionalization
A key aspect of working with di-halogenated substrates is controlling the degree of substitution.
FAQs on Selectivity
Q4: How can I favor mono-coupling at the bromine position?
A4: To achieve selective mono-coupling, you can:
-
Use a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.0 equivalents of boronic acid).
-
Run the reaction at a lower temperature to exploit the higher reactivity of the C-Br bond.
-
Carefully choose the ligand and solvent, as these can influence the relative rates of the first and second coupling events.[3] Polar, oxygen-containing solvents like THF may favor mono-arylation with dibromoarenes in some cases.[3]
Q5: What conditions would promote di-functionalization?
A5: To achieve coupling at both the bromine and chlorine positions, you would typically need:
-
More forcing reaction conditions (higher temperature, longer reaction time).
-
An excess of the coupling partner (2.2-3.0 equivalents).
-
A catalyst system that is active for the less reactive C-Cl bond, which often involves bulky, electron-rich ligands.
The interplay between the halide, solvent, and ligand is complex and can lead to counterintuitive selectivity outcomes.[3] For instance, while oxidative addition is faster for aryl bromides, in some polar oxygen-containing solvents, the bromide byproduct can interact with the catalyst in a way that is competitive with a second oxidative addition, leading to more mono-functionalization than might be expected.[3]
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.).
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284-1287.
- MDPI. (n.d.).
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 1-Bromo-3-butoxy-5-nitrobenzene.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287.
- Chemistry LibreTexts. (2023). 2.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ACS Publications. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.
- ResearchGate. (2025). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Wikipedia. (n.d.).
- Semantic Scholar. (n.d.).
- Nolan, S. P., et al. (n.d.). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSDhlTxP_mKp90VzwzJwReeDsf6_axAfthORwCYc1CsTc8EwBdbkuIothgn-Kgw8nbZFb83pfngBwsUJdNXEadXVs-AR4UY040776jM4m5_3nXs0VP7sOesEiiStWvJt1bWGrl7nflMtMXpzGuDQw=]([Link]
Sources
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- 3. chemrxiv.org [chemrxiv.org]
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- 7. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance in Reactions of Methyl 2-bromo-6-chlorobenzoate
Welcome to the technical support center for Methyl 2-bromo-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically encumbered building block. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Introduction: Understanding the Challenge
This compound is a valuable synthetic intermediate, but its di-ortho-substituted nature presents a significant hurdle: severe steric hindrance. The bulky bromine and chlorine atoms flank the reactive C-Br and C-Cl bonds as well as the methyl ester, creating a congested environment that impedes the approach of reagents and catalysts. This often leads to sluggish or failed reactions when using standard protocols. This guide provides specialized strategies to overcome these steric barriers, focusing primarily on palladium-catalyzed cross-coupling reactions.
Caption: Effect of ligand choice on catalyst reactivity.
FAQ 2: I am observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?
A: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction, especially in the presence of water and base. Paradoxically, the very palladium-phosphine complexes used to promote the desired coupling can also accelerate this undesired pathway. [1][2]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents. Use a glovebox for setup if possible.
-
Use Boronic Esters: Convert your boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are less prone to protodeboronation.
-
Optimize the Base: Use a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide, which can more aggressively promote the side reaction. [3] 4. Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate.
-
Data Presentation: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommendation for this compound | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Standard, reliable sources of Pd(0). |
| Ligand | SPhos, XPhos, RuPhos (1.1 - 1.5 eq. relative to Pd) | Bulky, electron-rich monophosphines to overcome steric hindrance. [4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately weak bases that minimize protodeboronation and other side reactions. [3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene | Aprotic polar solvents are generally effective. A small amount of water is needed to solubilize the base and facilitate transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the high activation barrier. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., SPhos, 0.045 eq.) and add them to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water).
-
Degassing: Seal the flask and further degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. [6]It is also highly susceptible to steric hindrance.
FAQ 1: My Sonogashira coupling is not proceeding, even with heating. What should I try?
A: The hindered nature of the substrate requires a highly active catalyst system and often benefits from conditions that accelerate the reaction.
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling), especially with sluggish aryl halides. For difficult substrates, a copper-free protocol can be cleaner. This places even greater emphasis on the palladium catalyst and ligand. Bulky, electron-rich ligands are again recommended. [7]* Microwave Irradiation: For particularly stubborn couplings, microwave heating can be highly effective. The rapid, localized heating can provide the necessary energy to overcome the high activation barrier of oxidative addition, often leading to significantly higher yields and shorter reaction times. [8]* Base and Solvent: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used, often serving as the solvent or co-solvent with a polar aprotic solvent like THF or DMF.
Experimental Protocol: Microwave-Assisted Copper-Free Sonogashira Coupling
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat to a high temperature (e.g., 150-180 °C) for a set time (e.g., 30-60 minutes).
-
Work-up and Purification: After cooling, follow a standard aqueous work-up and purify by column chromatography.
C. Buchwald-Hartwig Amination
This reaction forms C-N bonds and is a cornerstone of medicinal chemistry. [9]Like other cross-couplings, it is challenging with di-ortho-substituted substrates.
FAQ 1: I'm attempting to couple an amine with this compound without success. How should I adjust my catalyst system?
A: The key is to accelerate the C-N reductive elimination step, which is often rate-limiting for hindered substrates.
-
Ligand Choice: Use highly bulky biarylphosphine ligands. Ligands like AdBrettPhos, which possess extremely large adamantyl groups, have been specifically designed to facilitate C-N bond formation with challenging heterocyclic halides and can be effective here. [10]The rigidity and bulk of these ligands force the complex into a geometry that promotes reductive elimination. [10]* Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Palladium Precatalyst: Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles based on the chosen ligand) can offer higher activity and reproducibility compared to generating the catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
D. Nucleophilic Aromatic Substitution (SNAr)
FAQ 1: Can I use a strong nucleophile to directly displace the bromide or chloride via an SNAr reaction?
A: This is generally not a viable strategy for this substrate. The SNAr mechanism requires the aromatic ring to be highly electron-deficient, which is achieved by having powerful electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. [11][12][13][14]
-
Why it Fails: The methyl ester group on your substrate is only a moderate electron-withdrawing group. It does not sufficiently activate the ring to stabilize the negative charge of the intermediate (the Meisenheimer complex) that forms during an SNAr reaction. [13]Attempting this reaction would likely require extremely harsh conditions (very high temperatures and pressures) and would probably result in decomposition or a complex mixture of products. Palladium-catalyzed cross-coupling is a far more practical and selective method for functionalizing this molecule.
References
- Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace.
- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. NIH.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amin
- Sonogashira Coupling. Chemistry LibreTexts.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 16.6 Nucleophilic Aromatic Substitution.
- 16.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- 14. chem.libretexts.org [chem.libretexts.org]
"temperature control in the synthesis of Methyl 2-bromo-6-chlorobenzoate"
Welcome to the technical support center for the synthesis of Methyl 2-bromo-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical role of temperature control. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental success.
Part 1: Frequently Asked Questions - The "Why" Behind Temperature Control
This section addresses the fundamental principles governing the thermal sensitivity of the key reactions involved in synthesizing this compound.
Q1: Why is temperature control so paramount for the synthesis of the 2-bromo-6-chlorobenzoic acid precursor via o-lithiation?
A1: Vigilant temperature control is the single most critical factor for success and safety in the o-lithiation/carboxylation pathway starting from 3-bromochlorobenzene.[1][2] The organolithium intermediate is thermally unstable. If the temperature rises above approximately -70 °C, an exothermic benzyne decomposition pathway is initiated.[1][3] This can lead to a dangerous, uncontrollable runaway reaction, severely reducing the yield and posing a significant safety hazard. Therefore, maintaining cryogenic temperatures, often below -75 °C, is essential to ensure the stability of the lithiated intermediate until it is quenched with carbon dioxide.[2]
Q2: If I choose a Sandmeyer reaction pathway to synthesize the precursor, why must the initial diazotization step be conducted at 0-5 °C?
A2: The diazotization step, which converts a primary aromatic amine to a diazonium salt, must be performed in this strict low-temperature window because aryl diazonium salts are notoriously unstable.[4][5] The diazonium group is an excellent leaving group because it can depart as highly stable dinitrogen gas (N₂).[6] At temperatures above 5 °C, the rate of decomposition increases significantly.[4] This decomposition can lead to unwanted side reactions, most commonly the formation of phenols by reaction with water, which will contaminate the product and drastically lower the yield.[6][7][8] In the solid state, some diazonium salts can even be explosive when heated or subjected to shock.[9][10][11]
Q3: For the final Fischer esterification step, the protocol calls for heating/reflux. Why is temperature important here if the goal is to increase it?
A3: Fischer esterification is a reversible, equilibrium-driven reaction between a carboxylic acid and an alcohol.[12][13][14] Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.[12] The reaction is typically run at the reflux temperature of the alcohol used (e.g., ~65 °C for methanol).[15] Maintaining a consistent reflux temperature is crucial for two reasons:
-
Driving the Equilibrium: Consistent heating allows for the effective removal of water, a byproduct of the reaction. This can be achieved by using a Dean-Stark apparatus or simply by using a large excess of the alcohol solvent, which, according to Le Châtelier's principle, shifts the equilibrium toward the ester product.[14][16][17]
-
Preventing Degradation: While heat is required, excessive temperatures or prolonged reaction times can lead to the degradation of starting materials or the final ester product, resulting in impurities. The optimal temperature ensures a good reaction rate without promoting side reactions.
Part 2: Troubleshooting Guide - From Precursor to Final Product
This section provides specific troubleshooting advice for common issues encountered during the synthesis, directly linking problems to temperature control failures.
Issue: Low Yield or Failure in the o-Lithiation/Carboxylation Step
Q4: My reaction turned black and the yield of 2-bromo-6-chlorobenzoic acid is extremely low. What happened?
A4: This is a classic sign of a temperature excursion during the o-lithiation step. The formation of a dark, tarry substance indicates that the reaction likely exceeded the critical -70 °C threshold, leading to the formation of a benzyne intermediate and subsequent polymerization or other uncontrolled side reactions.[1][2]
-
Immediate Action: Ensure your cooling bath (e.g., dry ice/acetone) is maintained and that the reagent addition rate is slow enough for the cooling system to dissipate the heat generated. For larger-scale reactions, supplemental cooling, such as the injection of liquid nitrogen into the reactor headspace, may be necessary to manage the exotherm during reagent charging.[1][2]
-
Validation Check: Before starting, verify the accuracy of your temperature probe at cryogenic temperatures. A faulty probe can give a misleadingly low reading while the actual batch temperature is much higher.
Q5: The yield of my carboxylic acid is consistently low, but I don't see significant tar formation. Is temperature still the culprit?
A5: Yes, even minor temperature fluctuations can impact yield. If the batch temperature is not kept consistently below -75 °C during the aging period after LDA addition, the lithiated intermediate can slowly decompose, reducing the amount available to react with CO₂.[2] Furthermore, during the CO₂ quench, the reaction is also exothermic. The rate of CO₂ addition must be carefully controlled to keep the batch temperature below -70 °C to prevent decomposition.[2]
Issue: Problems During a Sandmeyer-Type Synthesis Pathway
Q6: During my diazotization reaction, I noticed nitrogen gas evolving from the solution, and my final yield was poor. Why?
A6: The evolution of nitrogen gas is a clear indicator that the diazonium salt is decomposing.[5] This is almost certainly due to the reaction temperature rising above the recommended 0-5 °C range.[4][8]
-
Preventative Protocol:
-
Pre-cool all solutions (the amine dissolved in acid, and the sodium nitrite solution) in an ice-water bath before mixing.[5]
-
Add the sodium nitrite solution dropwise and very slowly, ensuring the internal reaction temperature does not exceed 5 °C at any point.[8][18]
-
Maintain vigorous stirring to ensure efficient heat transfer to the cooling bath and prevent localized hot spots.
-
-
Validation Check: Always have a calibrated thermometer directly in the reaction mixture. Do not rely on the temperature of the external bath alone.
Q7: My final product from the Sandmeyer reaction is a dark, oily mess with very little of the desired halogenated acid.
A7: This points to widespread decomposition of the diazonium salt, leading to radical side reactions and the formation of polymeric materials.[19] This can be caused by:
-
Elevated Diazotization Temperature: As discussed in Q6, allowing the initial diazotization to get too warm is a primary cause.
-
Warming Before Copper(I) Addition: The unstable diazonium salt solution should be used immediately and kept cold. Allowing it to warm up before the addition of the copper(I) halide will lead to decomposition.[8]
-
Uncontrolled Sandmeyer Reaction Temperature: While the Sandmeyer step itself may require slightly elevated temperatures to proceed, this must be carefully controlled. The addition of the diazonium salt to the copper catalyst solution is often exothermic and must be done at a rate that prevents a rapid temperature increase.[20]
Issue: Incomplete Conversion or Impurities in Fischer Esterification
Q8: After several hours at reflux, TLC analysis still shows a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?
A8: This indicates the reaction has reached equilibrium without fully converting the starting material. Temperature plays a key role here.
-
Verify Reflux Temperature: Ensure you are at a true, gentle reflux. If the heating is insufficient, the reaction rate will be very slow, and the removal of water will be inefficient.[15] The temperature should be stable at the boiling point of your alcohol solvent.[21]
-
Increase Reaction Time: Sterically hindered carboxylic acids like 2-bromo-6-chlorobenzoic acid can react more slowly. Increasing the reflux time may be necessary.[17]
-
Ensure Water Removal: If you are not using a large excess of alcohol as the solvent, consider using a Dean-Stark trap with a suitable solvent (like toluene) to azeotropically remove water as it forms, which will effectively drive the equilibrium forward.[21][22]
Part 3: Protocols and Data Summaries
Experimental Protocols with Temperature Checkpoints
Protocol 1: Synthesis of 2-Bromo-6-chlorobenzoic Acid via o-Lithiation
-
Setup: Equip a flame-dried, multi-necked flask with a mechanical stirrer, a low-temperature thermometer, a nitrogen inlet, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Charge: Charge the flask with a solution of 3-bromochlorobenzene in anhydrous THF.
-
LDA Addition (CRITICAL TEMP): Slowly add a solution of Lithium Diisopropylamide (LDA) via the dropping funnel, ensuring the internal temperature never exceeds -75 °C .[2] This step is highly exothermic.
-
Aging: Stir the resulting slurry at -75 °C for 1-4 hours.
-
Carboxylation (CRITICAL TEMP): Bubble dry carbon dioxide gas subsurface into the slurry. The CO₂ addition rate must be controlled to maintain the batch temperature below -70 °C .[2]
-
Quench & Workup: Once the reaction is complete, slowly warm the mixture to room temperature and proceed with an appropriate aqueous workup to isolate the carboxylic acid.
Protocol 2: Fischer Esterification to this compound
-
Setup: To a round-bottom flask, add 2-bromo-6-chlorobenzoic acid and a large excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux (CRITICAL TEMP): Attach a reflux condenser and heat the mixture to a steady reflux (~65 °C).[15]
-
Monitoring: Maintain reflux for 2-10 hours, monitoring the reaction's progress by TLC or HPLC.[15]
-
Workup: After cooling, remove the excess methanol under reduced pressure and work up the residue by extracting with an organic solvent and washing with a sodium bicarbonate solution to remove unreacted acid and the catalyst.[21]
Data Summary: Optimal Temperature Ranges
| Reaction Step | Reagents | Optimal Temperature | Rationale & Risks of Deviation |
| o-Lithiation | 3-Bromochlorobenzene, LDA | < -75 °C | Critical for Safety/Yield. > -70 °C leads to exothermic benzyne formation and runaway reaction.[1][2] |
| Carboxylation | Lithiated Intermediate, CO₂ | < -70 °C | Exothermic quench. Higher temperatures cause decomposition of the intermediate, lowering yield.[2] |
| Diazotization | Aromatic Amine, NaNO₂, Acid | 0 °C to 5 °C | Critical for Stability. > 5 °C causes rapid decomposition of the diazonium salt, forming phenol byproducts.[4][8] |
| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ | ~65 °C (Reflux) | Drives Equilibrium. Insufficient heat leads to slow/incomplete reaction. Excessive heat can cause degradation.[15] |
Part 4: Visualization of Workflows
The following diagrams illustrate the critical temperature control points in the synthesis.
Caption: Workflow for this compound synthesis highlighting critical temperature steps.
Caption: Troubleshooting decision tree for low yield based on observed symptoms and their temperature-related causes.
References
-
Hickey, M. R., et al. (2005). Process Development and Pilot Plant Synthesis of this compound. Organic Process Research & Development. Available at: [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Available at: [Link]
-
NCERT. (n.d.). Physical Properties of Diazonium Salts. NCERT 12 Chemistry. Available at: [Link]
-
Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. Available at: [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]
-
Hickey, M. R., et al. (2005). Process Development and Pilot Plant Synthesis of this compound. American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Process Development and Pilot Plant Synthesis of this compound | Request PDF. ResearchGate. Available at: [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. Available at: [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. Available at: [Link]
-
Quora. (2019). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Quora. Available at: [Link]
-
Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Available at: [Link]
-
ResearchGate. (2021). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available at: [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Journal Unusida. (n.d.). Optimization of Esterification and Transesterification Process for Biodiesel Production fom Used Cooking Oil. Journal Unusida. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. NIH. Available at: [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. Available at: [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. Available at: [Link]
-
Clark, J. (n.d.). making diazonium salts from phenylamine (aniline). Chemguide. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). o-CHLOROBROMOBENZENE. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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- 22. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Removing Unreacted Starting Material from Methyl 2-bromo-6-chlorobenzoate
Welcome to the technical support center for the purification of Methyl 2-bromo-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and other impurities from this compound. Here, we provide troubleshooting advice and frequently asked questions in a practical, question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My crude this compound shows a significant amount of the starting carboxylic acid (2-bromo-6-chlorobenzoic acid) by NMR/TLC. What is the most straightforward method to remove it?
A1: The most direct and efficient method to remove acidic impurities like unreacted 2-bromo-6-chlorobenzoic acid from your desired ester is through a liquid-liquid extraction with a mild aqueous base.
Causality: The principle behind this separation is the differential solubility of the ester and the carboxylic acid in acidic and basic aqueous solutions. Carboxylic acids are acidic and will react with a base (like sodium bicarbonate or sodium carbonate) to form a water-soluble carboxylate salt.[1] Your ester, this compound, is a neutral organic compound and will remain in the organic phase.[2]
Recommended Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas (CO₂) evolution as the bicarbonate neutralizes the acid. Continue to wash until the gas evolution ceases.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified ester.
Q2: I've performed the basic wash, but I still see some impurities. What other techniques can I use for further purification?
A2: If impurities persist after an aqueous workup, column chromatography is a highly effective method for purifying this compound.[2][3][4]
Expertise & Experience: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[3][4][5] Since your desired product, an ester, is generally less polar than the corresponding carboxylic acid, it will elute from the column faster.[3]
Workflow for Developing a Column Chromatography Method
References
Validation & Comparative
Beyond the Halides: A Comparative Guide to Alternative Reagents for Sterically Hindered Biaryl Synthesis
A Senior Application Scientist's Perspective on Navigating Challenging C-C Bond Formations
For researchers in drug discovery and materials science, the synthesis of biaryl scaffolds is a foundational technique. Yet, the construction of sterically hindered biaryls, often crucial for modulating molecular conformation and thus biological activity or material properties, presents a significant synthetic hurdle. The di-ortho-substituted electrophile, Methyl 2-bromo-6-chlorobenzoate, exemplifies this challenge. While a useful starting material, its inherent steric bulk demands carefully optimized conditions and often necessitates exploring a landscape of alternative reagents to achieve desired coupling efficiencies.
This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of biaryls, moving beyond the conventional reliance on specific di-haloarenes. We will delve into the mechanistic nuances of popular cross-coupling reactions, offering field-proven insights and experimental data to empower you in selecting the optimal synthetic strategy for your sterically demanding targets.
The Challenge of Steric Hindrance in Biaryl Synthesis
The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, are the workhorses of modern biaryl synthesis.[1] However, when substrates with bulky ortho-substituents are employed, the efficiency of these transformations can be dramatically reduced. This is primarily due to the difficulty in both the oxidative addition of the palladium catalyst to the sterically encumbered aryl halide and the subsequent transmetalation and reductive elimination steps. The choice of the organometallic reagent is therefore critical in overcoming these steric barriers.
A Comparative Analysis of Alternative Reagents
Instead of focusing solely on the aryl halide, a more versatile approach is to consider the nucleophilic partner in the cross-coupling reaction. The following sections compare the performance of various organometallic reagents that serve as alternatives to traditional, less reactive partners when coupling with sterically hindered electrophiles like this compound.
Organoboron Reagents (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction due to the stability and low toxicity of organoboron reagents.[2] For sterically hindered couplings, the choice of the boronic acid or ester is paramount.
Advantages:
-
High Functional Group Tolerance: Organoboron reagents are compatible with a wide range of functional groups.[2]
-
Stability: Boronic acids and their derivatives (e.g., MIDA boronates, potassium trifluoroborates) are often crystalline solids that are stable to air and moisture, facilitating handling and storage.[3]
-
Low Toxicity: Compared to other organometallic reagents, organoboron compounds are generally less toxic.[4]
Disadvantages:
-
Slower Reaction Rates with Hindered Substrates: The transmetalation step can be sluggish for sterically demanding partners.[5]
-
Protodeboronation: Boronic acids can undergo protodeboronation, especially under harsh basic conditions, leading to reduced yields.[6]
Experimental Insight: To overcome the challenge of steric hindrance in Suzuki-Miyaura coupling, the development of specialized phosphine ligands has been crucial. For instance, bulky and electron-rich ligands like SPhos, XPhos, and RuPhos have demonstrated remarkable efficacy in promoting the coupling of di-ortho-substituted aryl chlorides.[6] A study by Navarro et al. demonstrated a general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides at room temperature using an N-heterocyclic carbene (NHC)-bearing palladacycle catalyst, achieving high yields for di- and tri-ortho-substituted biaryls.[7]
Table 1: Comparison of Boron Reagents in a Model Hindered Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylboronic Acid | 2-Chloro-1,3-dimethylbenzene | Pd(OAc)₂ / SPhos | Toluene, 100 °C | 85 | [6] |
| Phenyl MIDA boronate | 2-Bromo-6-methylanisole | Pd₂(dba)₃ / SPhos | Dioxane, 100 °C | 78 | [3] |
| Potassium Phenyltrifluoroborate | 2,6-Dichlorotoluene | PdCl₂(dppf) | THF/H₂O, 80 °C | 65 | [3] |
Organozinc Reagents (Negishi Coupling)
The Negishi coupling, utilizing organozinc reagents, is another powerful tool for constructing C-C bonds, particularly for challenging substrates.[8]
Advantages:
-
High Reactivity: Organozinc reagents are generally more reactive than organoboron compounds, often leading to faster reaction times and higher yields with hindered substrates.[6][9]
-
Excellent Functional Group Tolerance: Despite their reactivity, organozinc reagents exhibit good compatibility with a variety of functional groups.[6]
Disadvantages:
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring inert atmosphere techniques for their preparation and handling.[6]
-
Preparation: They are typically prepared from the corresponding organolithium or Grignard reagents, adding an extra step to the synthetic sequence.[9]
Experimental Insight: The use of palladacycle precatalysts has been shown to enable mild and general conditions for Negishi cross-coupling, even with sterically hindered substrates.[6] The Organ group has developed a Pd-PEPPSI-IPent precatalyst that can couple extremely sterically hindered substrates to afford tetra-ortho-substituted biaryls in excellent yields under mild conditions.[6]
Table 2: Performance of Organozinc Reagents in Hindered Negishi Coupling
| Organozinc Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylzinc Chloride | 2-Bromo-1,3-diisopropylbenzene | Pd(dba)₂ / RuPhos | THF, 70 °C | 92 | [6] |
| 2-Thienylzinc Chloride | 2,6-Dichloropyridine | Pd(OAc)₂ / SPhos | Dioxane, 80 °C | 88 | [6] |
Grignard Reagents (Kumada Coupling)
The Kumada coupling was the first transition metal-catalyzed cross-coupling reaction and utilizes readily available Grignard reagents.[10][11]
Advantages:
-
High Reactivity: Grignard reagents are highly reactive nucleophiles, making them effective for coupling with unreactive aryl chlorides.[12][13]
-
Cost-Effective: Grignard reagents are often commercially available or easily prepared from the corresponding halides, making this a cost-effective method.[10]
Disadvantages:
-
Low Functional Group Tolerance: The high basicity and nucleophilicity of Grignard reagents limit their compatibility with many functional groups, such as esters and ketones.[13][14]
-
Homocoupling: Homocoupling of the Grignard reagent can be a significant side reaction.[15]
Experimental Insight: The development of nickel-based catalyst systems has significantly expanded the scope of the Kumada coupling for sterically hindered substrates.[12] Wolf and Xu reported an efficient method for the synthesis of sterically crowded biaryls by a palladium-phosphinous acid-catalyzed Kumada-Corriu cross-coupling of ortho-substituted aryl halides and Grignard reagents, achieving high yields under mild conditions.[12]
Table 3: Yields of Hindered Biaryls via Kumada Coupling
| Grignard Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylmagnesium Bromide | 2-Chlorotoluene | Ni(dppp)Cl₂ | THF, reflux | 87 | [12] |
| Mesitylmagnesium Bromide | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / P(t-Bu)₃ | THF, rt | 95 | [12] |
Experimental Workflows and Methodologies
To provide a practical context, detailed experimental protocols for each of the discussed coupling reactions are outlined below.
General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
Caption: Suzuki-Miyaura Coupling Workflow
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the sterically hindered aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the appropriate solvent (e.g., toluene, 5 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Negishi Coupling of a Hindered Aryl Bromide
Caption: Negishi Coupling Workflow
Protocol:
-
Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, prepare the Grignard or organolithium reagent from the corresponding aryl halide. To this solution at 0 °C, add a solution of anhydrous ZnCl₂ (1.1 eq) in THF and stir for 30 minutes.
-
Coupling Reaction: In a separate dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., RuPhos, 2 mol%) in THF.
-
To this mixture, add the freshly prepared organozinc reagent solution via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Mechanistic Considerations for Overcoming Steric Hindrance
The success of these cross-coupling reactions with sterically demanding substrates is intricately linked to the catalytic cycle. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is crucial as they promote the formation of monoligated, highly reactive Pd(0) species. These species are more adept at undergoing oxidative addition with sterically hindered aryl halides. Furthermore, these ligands can facilitate the otherwise difficult reductive elimination step to furnish the biaryl product.
Caption: Simplified Catalytic Cycle for Cross-Coupling
Conclusion: A Strategic Approach to Hindered Biaryl Synthesis
The synthesis of sterically hindered biaryls demands a departure from one-size-fits-all protocols. While this compound presents a formidable challenge, a strategic selection of the nucleophilic coupling partner can unlock efficient and high-yielding transformations.
-
Suzuki-Miyaura coupling offers the benefits of stability and functional group tolerance, with modern bulky ligands enabling the coupling of hindered substrates.
-
Negishi coupling provides a more reactive alternative, often succeeding where Suzuki couplings falter, albeit with the need for more stringent anhydrous conditions.
-
Kumada coupling represents a highly reactive and cost-effective option, ideal for substrates lacking sensitive functional groups.
By understanding the relative strengths and weaknesses of each approach and leveraging the power of modern catalyst systems, researchers can confidently navigate the complexities of sterically hindered biaryl synthesis and accelerate the discovery of novel molecules with impactful applications.
References
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- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gillis, E. P., & Burke, M. D. (2009). A simple and modular strategy for the synthesis of small-molecule libraries inspired by theprivine alkaloids. Journal of the American Chemical Society, 131(20), 6961–6963.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Negishi, E. I. (2002). Palladium- or nickel-catalyzed cross-coupling. A new strategy for rapid construction of complex organic molecules. Accounts of Chemical Research, 15(11), 340–348.
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
- Organ, M. G., et al. (2011). A User-Friendly, All-Purpose Pd-PEPPSI-IPent Precatalyst for the Negishi Cross-Coupling of Aryl/Heteroaryl Chlorides and Bromides with Aryl/Heteroaryl- and Alkylzinc Reagents. Chemistry – A European Journal, 17(8), 2396-2407.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167.
- Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure and Applied Chemistry, 52(4), 669-679.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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Kumada Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
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Negishi Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
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Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
- Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
-
Formation of Biaryls by Homocoupling of Grignard Reagents. (n.d.). MDPI. Retrieved from [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
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Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021, November 5). MDPI. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Negishi cross-coupling reaction [Video]. YouTube. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. (2024, June 5). PubMed. Retrieved from [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization. (2025, August 10). ResearchGate. Retrieved from [Link]
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Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement | Organic Letters. (2025, December 28). ACS Publications. Retrieved from [Link]
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Formation of Biaryls by Homocoupling of Grignard Reagents. (n.d.). Molecular Diversity Preservation International (MDPI). Retrieved from [Link]
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Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023, January 3). PubMed. Retrieved from [Link]
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Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (n.d.). ResearchGate. Retrieved from [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (n.d.). PMC - NIH. Retrieved from [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kumada coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved from [Link]
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A Comparative Guide to HPLC Methods for Analyzing Methyl 2-bromo-6-chlorobenzoate Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. Methyl 2-bromo-6-chlorobenzoate is a valuable substituted aromatic building block in the synthesis of more complex molecules. High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the in-process monitoring and final product analysis of reactions involving this compound. This guide provides a detailed comparison of various HPLC methodologies, offering insights into method selection and development, supported by experimental rationale.
The Analytical Challenge: Monitoring Reactions of this compound
Reactions involving this compound, such as nucleophilic aromatic substitution, cross-coupling reactions, or reductions, can yield a mixture of the starting material, intermediates, the desired product, and various by-products. An effective HPLC method must be able to separate and quantify these components with adequate resolution and sensitivity. The choice of the HPLC method will largely depend on the specific properties of the molecules in the reaction mixture.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision in the analytical workflow. Here, we compare Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral HPLC for the analysis of this compound reactions.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Reaction Monitoring
RP-HPLC is the most widely used mode of HPLC due to its applicability to a broad range of non-polar and ionizable compounds.[1] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[2]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the most common choice for RP-HPLC and is an excellent starting point for method development for substituted benzoates.[1] The hydrophobic C18 chains interact with the aromatic ring and methyl ester group of this compound and related structures.
-
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (MeCN) or methanol (MeOH) is typically used.[3][4][5] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[6] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[2]
-
Detection: UV detection is suitable for aromatic compounds like this compound, which possess a chromophore. A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously, aiding in peak identification and purity assessment.[7]
Hypothetical Reaction Monitoring by RP-HPLC:
Consider a hypothetical Suzuki coupling reaction of this compound with an arylboronic acid to form a biaryl product.
| Compound | Structure | Expected Retention Time (min) | Rationale |
| Arylboronic Acid | (Varies) | Early eluting | Generally more polar than the other components. |
| This compound | Intermediate | The starting material with moderate hydrophobicity. | |
| Biaryl Product | Late eluting | The larger, more conjugated system increases hydrophobicity, leading to stronger retention. | |
| Debrominated/Dechlorinated By-products | (Varies) | Intermediate | Hydrophobicity will be between the starting material and the product. |
Experimental Protocol: RP-HPLC Method for Reaction Monitoring
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 230 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (50:50 water:acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Normal-Phase HPLC (NP-HPLC): An Alternative for Specific Separations
In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane, isopropanol). This technique is well-suited for the separation of isomers and for compounds that are highly soluble in organic solvents and poorly soluble in aqueous media.
Causality Behind Experimental Choices:
-
Stationary Phase: A silica or diol-bonded column is typically used.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier like isopropanol or ethyl acetate. The separation is based on the polarity of the analytes, with more polar compounds retaining longer.
-
Advantages: NP-HPLC can offer different selectivity compared to RP-HPLC, which can be advantageous for resolving isomers or closely related by-products that are difficult to separate by reversed-phase.
Chiral HPLC: For Enantioselective Analysis
If the reaction of this compound leads to the formation of a chiral product, a chiral HPLC method is necessary to separate the enantiomers.[8] The direct approach, using a chiral stationary phase (CSP), is the most common method for enantiomeric separation.[9][10]
Causality Behind Experimental Choices:
-
Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are versatile and widely used for the separation of a broad range of chiral compounds.[11] These phases separate enantiomers based on the formation of transient diastereomeric complexes with differing stabilities.[12]
-
Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. For polysaccharide-based CSPs, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be employed.[9]
-
Method Development: Chiral method development often involves screening different CSPs and mobile phases to achieve optimal separation.[8]
Experimental Protocol: Chiral HPLC Method for Enantiomeric Separation
-
HPLC System: A standard HPLC system.
-
Column: Chiralpak IA (amylose-based) or Chiralcel OD (cellulose-based), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Isocratic elution is common for chiral separations.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizing the Workflow
Diagram 1: HPLC Method Selection Workflow
Caption: Workflow for selecting the appropriate HPLC method.
Diagram 2: RP-HPLC Reaction Monitoring Workflow
Caption: A typical workflow for monitoring a reaction using RP-HPLC.
Method Comparison Summary
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Chiral HPLC |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. | Separation of enantiomers. |
| Stationary Phase | Non-polar (e.g., C18, C8). | Polar (e.g., silica, diol). | Chiral selector immobilized on a support. |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol). | Non-polar (e.g., Hexane/Isopropanol). | Varies (polar or non-polar depending on CSP). |
| Primary Application | General-purpose analysis of a wide range of compounds. | Separation of isomers, analysis of non-polar compounds. | Enantiomeric purity determination and separation. |
| Advantages | Versatile, robust, wide range of available columns. | Offers different selectivity to RP-HPLC. | Essential for stereoselective synthesis. |
| Disadvantages | May not resolve all isomers, requires aqueous-miscible samples. | Sensitive to water content in the mobile phase. | Columns are more expensive, method development can be extensive. |
Conclusion
The choice of an HPLC method for analyzing reactions of this compound is dictated by the specific analytical needs. For routine reaction monitoring, a well-developed RP-HPLC method on a C18 column is typically the most efficient and robust approach. NP-HPLC provides an alternative with different selectivity, which can be invaluable for challenging separations. When stereochemistry is a factor, chiral HPLC is indispensable. By understanding the principles and practical considerations of each technique, researchers can confidently select and develop the optimal HPLC method for their synthetic endeavors, ensuring the quality and efficiency of their work.
References
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- WJPMR.
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- PubMed.
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- PubMed.
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- Chemass.
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- Phenomenex. Reversed Phase HPLC Method Development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-6-chlorobenzoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step—disposal—is a critical stage governed by principles of safety, environmental stewardship, and regulatory compliance. Methyl 2-bromo-6-chlorobenzoate, a halogenated aromatic compound, demands a particularly rigorous and informed approach to its disposal. This guide provides the essential, step-by-step framework for managing this chemical waste stream, grounded in the causality of its hazardous properties and the logic of regulatory standards.
Part 1: Understanding the "Why"—Hazard Profile of this compound
Before a disposal plan can be executed, one must understand the inherent risks of the substance. This compound is not a benign reagent. Its hazard profile, summarized from safety data sheets (SDS), dictates the stringent handling and disposal protocols necessary to protect laboratory personnel and the environment.[1][2]
The primary hazards associated with this compound involve its potential for irritation and harm upon contact or ingestion.[2] As a halogenated organic compound, its environmental persistence and potential for bioaccumulation are also significant concerns, necessitating disposal methods that ensure its complete destruction or secure containment.[3][4]
Table 1: GHS Hazard Classification for Similar Halogenated Benzoates
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation.[5] |
| Acute Aquatic Hazard | Category 3 | Harmful to aquatic life. |
Note: Classifications can vary slightly between suppliers. Always consult the specific SDS for the material in your possession.
The causality is clear: because the compound can cause significant harm to human health and aquatic ecosystems, it cannot be disposed of via standard laboratory drains or in regular trash.[6] It must be treated as regulated hazardous waste.
Part 2: The Regulatory Framework—Beyond the Benchtop
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
This compound, as a halogenated organic compound, falls under this purview. Waste streams containing such chemicals are often assigned specific waste codes. For instance, spent solvents containing halogenated compounds are typically classified under "F-listed" codes (F001, F002), designating them as wastes from non-specific sources.[9][10][11] Understanding your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) is also crucial, as it dictates storage time limits and administrative requirements.[12]
The core principle of RCRA is "cradle-to-grave" management, meaning the responsibility for the waste lies with the generator until it is properly and finally disposed of.[7][12]
Part 3: Standard Operating Protocol for Disposal
This protocol provides a self-validating system for the safe and compliant disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Causality: The first step in any waste handling procedure is to mitigate direct exposure. Given the compound's irritant properties, appropriate PPE is non-negotiable.
-
Action: Before handling waste, don appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.[2]
-
A properly buttoned lab coat.
-
-
Location: All waste handling and consolidation should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3][13]
Step 2: Waste Segregation—The Most Critical Step
Causality: Improper segregation is a primary cause of laboratory accidents and regulatory fines. Halogenated waste is expensive to dispose of and must not be mixed with non-halogenated streams.[7][14] Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.[15][16]
-
Action:
-
Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."[3]
-
Collect all materials contaminated with this compound in this container. This includes:
-
Unused or expired solid reagent.
-
Reaction residues and mother liquors.
-
Solvent rinsates (e.g., acetone, ethyl acetate) used to clean contaminated glassware.[3]
-
Contaminated consumables like weigh boats, pipette tips, and absorbent pads used for minor spills.
-
-
Crucially, do NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[13][16][17]
-
Step 3: Containerization and Labeling
Causality: Proper containerization and labeling ensure safe storage, prevent leaks, and communicate hazards to everyone in the laboratory and to the ultimate waste handlers.[15][17]
-
Action:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be free of damage and compatible with the chemical.[6][16]
-
Label Correctly: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[12][13] The label must include:
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[16][18] This prevents the release of vapors and potential spills.
-
Do Not Overfill: Leave at least 10% headspace (about one inch) in liquid waste containers to allow for vapor expansion.[8][16][17]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Causality: Designated storage areas ensure that hazardous waste is kept in a controlled, safe location pending pickup, minimizing the risk of spills and unauthorized access.
-
Action:
-
Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA).[12][16]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure the SAA has secondary containment (such as a spill tray) to capture any potential leaks.[6][17]
-
The SAA should be inspected weekly for leaks and proper labeling.[16]
-
Step 5: Final Disposal
Causality: The final disposal method must render the hazardous compound inert or ensure its permanent, safe containment. For halogenated organic compounds, high-temperature incineration is the preferred method.[4][19]
-
Action:
-
Once the waste container is full or has been in storage for the maximum allowed time (per your institution's policy, often 6-12 months in an SAA), arrange for pickup.[6][16]
-
Contact your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste vendor to schedule a collection.[3][12]
-
Never attempt to dispose of this chemical by evaporation in a fume hood or by any other unapproved method.[7]
-
Part 4: Emergency Procedures for Spills
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately and contact EHS.
-
Small Spills: For minor spills inside a fume hood:
-
Ensure your PPE is adequate.
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated materials into your designated "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.[3]
-
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
References
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). A-spec. Retrieved from [Link]
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Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]
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Managing Hazardous Waste at Academic Laboratories. (2021). Clean Management Environmental Group, Inc. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. Retrieved from [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling Methyl 2-bromo-6-chlorobenzoate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. When handling reagents like Methyl 2-bromo-6-chlorobenzoate (CAS No. 685892-23-3), a nuanced understanding of its properties is paramount to ensuring both personal safety and experimental success. This guide moves beyond a simple checklist, offering a deeper dive into the causality behind essential safety protocols, grounded in established best practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause significant irritation.[1][2] A thorough risk assessment is the foundational step before this chemical is handled.
GHS Classifications:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), focusing on creating impermeable barriers for skin and eyes and ensuring a controlled breathing environment.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks posed by this compound.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][2]
-
Chemical Splash Goggles: These are mandatory and should conform to ANSI Z87.1-2003 standards.[3] They provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[3][4] A face shield alone does not provide adequate protection.[3]
Hand Protection: Choosing the Right Material
"Chemical-resistant gloves" is a broad term. For effective protection against this compound, the choice of glove material is critical.
-
Nitrile Gloves: These are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.
-
Double Gloving: For extended handling or when working with larger quantities, wearing two pairs of nitrile gloves can provide an additional layer of protection.
-
Heavy-Duty Gloves: In situations with a high risk of splashes or prolonged contact, consider more robust options like Silver Shield® or 4H® gloves, worn under a pair of heavy-duty outer gloves.[3]
Body Protection: Shielding the Skin
A standard cotton lab coat is insufficient.
-
Flame-Resistant Lab Coat: This should be worn at all times in the laboratory.[3]
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: For extensive use or in the event of a large spill, disposable chemical-resistant coveralls may be necessary.[4]
Respiratory Protection: When and Why
Engineering controls, such as a chemical fume hood, are the primary means of respiratory protection.[3] However, in certain situations, a respirator may be required.
-
Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[5]
-
NIOSH-Approved Respirator: In the absence of adequate ventilation or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained and fit-tested personnel.[4][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation:
-
Designate a Workspace: All handling of this compound should occur within a designated area, preferably a chemical fume hood.[5]
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Inspect PPE: Carefully inspect all PPE for any signs of damage.
Handling:
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, eye protection).
-
Weighing and Transfer: If working with a solid, handle it carefully to avoid creating dust.[2] Use a spatula for transfers. If a solution, use a pipette or syringe with care to avoid splashes.
-
Perform the Reaction: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height.
-
Post-Handling: After the procedure, wipe down the work area with an appropriate solvent.
Decontamination and Doffing PPE:
-
Remove Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.
-
Remove Lab Coat/Apron: Remove your lab coat or apron, being careful to avoid contact with any contaminated areas.
-
Remove Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Wash your hands thoroughly with soap and water.[7]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical.
Waste Segregation:
-
Solid Waste: Unused this compound and any contaminated solids (e.g., paper towels, weigh boats) should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Disposable PPE, such as gloves, should be placed in a designated hazardous waste container.[5]
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Arranging for Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet. NIST. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
